Midobrutinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1654727-33-9 |
|---|---|
分子式 |
C21H20N8O3 |
分子量 |
432.4 g/mol |
IUPAC名 |
4-amino-N-(1,3-benzoxazol-2-yl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H20N8O3/c1-2-15(30)28-9-5-6-12(10-28)29-19-16(18(22)23-11-24-19)17(27-29)20(31)26-21-25-13-7-3-4-8-14(13)32-21/h2-4,7-8,11-12H,1,5-6,9-10H2,(H2,22,23,24)(H,25,26,31)/t12-/m1/s1 |
InChIキー |
WUMMDJMYFAWMBN-GFCCVEGCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Midobrutinib and the Inhibition of B-Cell Activation: A Technical Guide
Disclaimer: Midobrutinib is described as a potent and selective Bruton's tyrosine kinase (BTK) inhibitor[1]. However, as of late 2025, detailed public data regarding its specific binding mechanism (covalent vs. non-covalent), kinase selectivity profile, and clinical development status are limited. This guide will, therefore, detail the established mechanism of action for BTK inhibitors in B-cell activation, which provides the foundational framework for understanding the function of this compound. Examples from well-characterized BTK inhibitors will be used to illustrate key principles, quantitative metrics, and experimental methodologies.
The B-Cell Receptor (BCR) Signaling Pathway: A Central Hub for B-Cell Fate
B-cell activation is a cornerstone of the adaptive immune response, initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a complex and tightly regulated intracellular signaling cascade that dictates the B-cell's fate, including its proliferation, differentiation into antibody-secreting plasma cells, and survival[2][3]. Bruton's tyrosine kinase (BTK) is a critical, non-receptor tyrosine kinase that functions as an indispensable signaling node within this pathway[4].
Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors, CD79A and CD79B. This creates docking sites for Spleen tyrosine kinase (Syk), which, upon activation, phosphorylates downstream adaptors, including BLNK (B-cell linker protein). This scaffold assembly recruits a host of signaling proteins, crucially including BTK. Activated BTK then phosphorylates and activates phospholipase C-gamma 2 (PLCγ2).
Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Together, these events culminate in the activation of downstream transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is essential for B-cell survival and proliferation[2].
This compound's Mechanism of Action: Targeting BTK
As a BTK inhibitor, this compound's primary mechanism of action is to block the kinase activity of BTK, thereby preventing the phosphorylation and activation of its key substrate, PLCγ2[4]. This blockade effectively halts the propagation of the BCR signal downstream, suppressing calcium mobilization, PKC activation, and ultimately, the activation of transcription factors like NF-κB that are vital for the survival and proliferation of B-cells. This targeted inhibition is particularly effective in B-cell malignancies where malignant cells are dependent on chronic BCR signaling[5].
BTK inhibitors are broadly classified into two categories based on their binding mechanism:
-
Covalent (Irreversible) Inhibitors: These agents, including the first-in-class ibrutinib (B1684441) and second-generation inhibitors like acalabrutinib (B560132) and zanubrutinib, form a permanent covalent bond with a cysteine residue at position 481 (Cys481) in the active site of BTK[5]. This irreversible binding ensures sustained target inhibition, even as the drug is cleared from circulation.
-
Non-Covalent (Reversible) Inhibitors: This newer class of inhibitors, such as pirtobrutinib, binds to BTK through non-covalent interactions. A key advantage is their ability to inhibit BTK even when the Cys481 residue is mutated (e.g., C481S), a common mechanism of acquired resistance to covalent inhibitors.
The specific binding mode of this compound is not yet publicly detailed.
Quantitative Analysis of BTK Inhibitor Potency and Selectivity
The efficacy of a BTK inhibitor is defined by its potency (how little of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits BTK over other kinases). These parameters are crucial for maximizing on-target effects while minimizing off-target side effects.
Table 1: Potency of Representative BTK Inhibitors This table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for well-known BTK inhibitors. Lower values indicate higher potency.
| Compound | Assay Type | Target/Cell Type | Potency (IC50/EC50) | Reference |
| Ibrutinib | Biochemical | BTK Enzyme | 0.5 nM | [6] |
| Cellular | BTK Phosphorylation | 11 nM | [6] | |
| Acalabrutinib | Biochemical | BTK Enzyme | 3 nM | [7] |
| Cellular | BTK Phosphorylation | 99 nM | [7] | |
| Zanubrutinib | Biochemical | BTK Enzyme | <1 nM | [8] |
| Cellular | BTK Phosphorylation | 3.5 nM | [8] | |
| CHMFL-BTK-85 | Biochemical | BTK Enzyme | 11.5 nM | [5] |
Table 2: Kinase Selectivity Profile of Representative BTK Inhibitors Selectivity is often expressed as the ratio of IC50 for an off-target kinase to the IC50 for BTK. A higher ratio indicates greater selectivity for BTK.
| Compound | Off-Target Kinase | Selectivity Ratio (IC50 Off-Target / IC50 BTK) | Reference |
| Ibrutinib | ITK | ~2.2 | [6] |
| TEC | ~14 | [6] | |
| EGFR | ~20 | [6] | |
| Acalabrutinib | ITK | >100 | [7] |
| TEC | ~33 | [7] | |
| EGFR | >1000 | [7] | |
| Zanubrutinib | ITK | ~60 | [8] |
| TEC | ~10 | [8] | |
| EGFR | >1000 | [8] |
Experimental Protocols for Characterizing BTK Inhibitors
Evaluating the mechanism of action of a BTK inhibitor like this compound involves a series of standardized biochemical and cell-based assays.
Biochemical (Cell-Free) BTK Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of the compound on purified recombinant BTK enzyme activity.
Methodology:
-
Reaction Setup: A solution containing purified recombinant BTK enzyme and a generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) is prepared in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a microplate. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced (which is proportional to kinase activity) is measured. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to generate a luminescent signal inversely proportional to the inhibitor's potency[5].
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based BTK Autophosphorylation Assay (Phospho-Flow Cytometry)
Objective: To measure the inhibition of BTK autophosphorylation at a key activation site (e.g., Tyrosine 223) within B-cells.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a B-cell lymphoma cell line (e.g., RL cells)[2].
-
Inhibitor Pre-treatment: Incubate cells with serial dilutions of the BTK inhibitor for 1-2 hours.
-
BCR Stimulation: Activate the B-cells by adding an anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) to preserve the phosphorylation state, followed by permeabilization with methanol (B129727) to allow antibody entry.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated BTK (pY223). Co-stain with B-cell markers like CD19 or CD20 if using PBMCs.
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the B-cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-BTK signal for each inhibitor concentration. Calculate the EC50 value based on the dose-response curve.
B-Cell Proliferation Assay
Objective: To assess the inhibitor's effect on B-cell proliferation following activation.
Methodology:
-
Cell Staining: Label isolated B-cells with a cell-permeant fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture and Treatment: Plate the CFSE-stained cells and treat with serial dilutions of the inhibitor.
-
Stimulation: Add B-cell stimuli (e.g., anti-IgM and IL-4) to induce proliferation.
-
Incubation: Culture the cells for 3-5 days. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells that have undergone division (indicated by decreased CFSE fluorescence) in each condition to determine the inhibitory effect of the compound.
Conclusion
This compound, as a potent and selective BTK inhibitor, functions by targeting a critical kinase in the B-cell receptor signaling pathway[1]. By blocking BTK, it prevents the downstream activation of PLCγ2 and the subsequent signaling events that lead to NF-κB activation, ultimately inhibiting the proliferation and survival of B-cells. This mechanism is the cornerstone of therapy for various B-cell malignancies[4][8]. While specific data for this compound remains forthcoming, its mechanism of action can be thoroughly understood within the well-established framework of the BTK inhibitor class, characterized by its profound impact on B-cell activation.
References
- 1. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akadeum.com [akadeum.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imbruvica (Ibrutinib) for the Treatment of Mantle Cell Lymphoma (MCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. BTK inhibitors: moving the needle on the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Signaling Cascade of Midobrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midobrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, making BTK an attractive therapeutic target.[1][3] This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, detailing its mechanism of action and the subsequent cellular consequences. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide outlines the well-established effects of BTK inhibitors on downstream signaling cascades, which are the expected effects of this compound.
Core Mechanism of Action: Inhibition of BTK
This compound, as a BTK inhibitor, functions by binding to the BTK enzyme and preventing its activation. This inhibition is crucial as BTK acts as a central signaling molecule downstream of the BCR.[2] Upon antigen binding, the BCR initiates a signaling cascade that leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates several downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[4]
The Primary Downstream Effect: Modulation of PLCγ2 and Calcium Signaling
The most immediate and critical downstream consequence of this compound's inhibition of BTK is the suppression of PLCγ2 activation.
-
PLCγ2 Phosphorylation: Activated BTK directly phosphorylates PLCγ2 at specific tyrosine residues. This phosphorylation event is essential for the enzymatic activity of PLCγ2. By inhibiting BTK, this compound is expected to significantly reduce the levels of phosphorylated PLCγ2.
-
Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Production: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of PLCγ2 by this compound would consequently lead to a decrease in the production of IP3 and DAG.
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] This increase in intracellular calcium is a crucial signal for the activation of various downstream pathways. By reducing IP3 levels, this compound is anticipated to abrogate this calcium mobilization.[4][6]
Impact on Major Downstream Signaling Pathways
The disruption of the BTK-PLCγ2-calcium signaling axis by this compound has profound effects on downstream pathways that are critical for B-cell function and survival, including the NF-κB and MAPK pathways.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[7][8][9][10][11] In B-cells, BCR signaling is a potent activator of the canonical NF-κB pathway. The increase in intracellular calcium and DAG resulting from PLCγ2 activation is crucial for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB transcription factors (e.g., p50/p65) to the nucleus, where they drive the expression of pro-survival genes. By blocking the initial calcium signal, this compound is expected to suppress the activation of the NF-κB pathway, thereby promoting apoptosis in malignant B-cells.[7]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of the MAPK pathway in B-cells can be initiated by signals emanating from the BCR. While the precise links are complex, DAG and calcium signaling are known to influence the activation of key MAPK pathway components such as ERK, JNK, and p38. Therefore, by inhibiting BTK and the subsequent production of these second messengers, this compound is likely to attenuate the activation of the MAPK pathway, contributing to its anti-proliferative effects.
Quantitative Data Summary
As of the latest available information, specific quantitative data detailing the effects of this compound on downstream signaling molecules (e.g., IC50 for PLCγ2 phosphorylation, inhibition of NF-κB nuclear translocation) are not widely published. The following table provides a template for the types of quantitative data that would be essential for a comprehensive understanding of this compound's downstream effects.
| Parameter | Assay Type | Cell Line(s) | Expected Outcome with this compound |
| BTK Autophosphorylation (pY223) | Western Blot / ELISA | Lymphoma Cell Lines | Dose-dependent decrease in phosphorylation |
| PLCγ2 Phosphorylation (pY759) | Western Blot / ELISA | Lymphoma Cell Lines | Dose-dependent decrease in phosphorylation |
| Intracellular Calcium Mobilization | Fluorescent Calcium Indicators (e.g., Fluo-4) | Primary B-cells, Lymphoma Cell Lines | Inhibition of BCR-induced calcium flux |
| NF-κB Nuclear Translocation | Immunofluorescence / Western Blot (nuclear fraction) | Lymphoma Cell Lines | Reduction in nuclear p65 levels |
| NF-κB Reporter Gene Activity | Luciferase Reporter Assay | Transfected Cell Lines | Decreased luciferase activity |
| Phospho-ERK / Phospho-JNK Levels | Western Blot / ELISA | Lymphoma Cell Lines | Dose-dependent decrease in phosphorylation |
| B-cell Proliferation | Cell Proliferation Assay (e.g., MTS, BrdU) | Primary B-cells, Lymphoma Cell Lines | Inhibition of proliferation |
| Apoptosis Induction | Flow Cytometry (Annexin V/PI staining) | Lymphoma Cell Lines | Increased percentage of apoptotic cells |
Detailed Experimental Protocols
While specific protocols from this compound studies are not available, the following are detailed, representative methodologies for key experiments used to investigate the downstream effects of BTK inhibitors.
Western Blot for Phosphorylated Proteins (p-BTK, p-PLCγ2)
-
Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., Ramos, TMD8) in appropriate media. Seed cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2 (Y759), and total PLCγ2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Calcium Mobilization Assay
-
Cell Preparation: Harvest B-cells (primary cells or cell lines) and resuspend in a suitable assay buffer (e.g., HBSS with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating at 37°C for 30-60 minutes in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend in the assay buffer. Add varying concentrations of this compound or vehicle control and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
BCR Stimulation and Data Acquisition: Use a fluorescence plate reader or flow cytometer equipped with a fluidics module to measure the baseline fluorescence. Inject a BCR agonist (e.g., anti-IgM F(ab')2 fragment) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Analyze the kinetic fluorescence data to determine parameters such as peak fluorescence, time to peak, and area under the curve. Calculate the IC50 value for this compound's inhibition of calcium flux.[4][5][6][12][13]
Conclusion
This compound, as a BTK inhibitor, is poised to exert its therapeutic effects by disrupting the core of the B-cell receptor signaling pathway. Its primary mechanism involves the inhibition of BTK, leading to the suppression of PLCγ2 activation and a subsequent blockade of calcium mobilization. This initial event triggers a cascade of downstream effects, most notably the inhibition of the pro-survival NF-κB and MAPK pathways. While further studies are needed to provide specific quantitative data and detailed protocols for this compound, the established understanding of BTK inhibitor function provides a robust framework for its expected mechanism of action and downstream signaling consequences. The experimental approaches outlined in this guide serve as a foundation for the continued investigation and characterization of this promising therapeutic agent.
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages | eLife [elifesciences.org]
- 7. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mistuned NF-κB signaling in lymphocytes: lessons from relevant inborn errors of immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mistuned NF-κB signaling in lymphocytes: lessons from relevant inborn errors of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NF-κB signaling network in the life of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of BCR-mediated Ca2+ mobilization by MIZ1-TMBIM4 safeguards IgG1+ GC B cell-positive selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of BCR-mediated Ca2+ mobilization by MIZ1-TMBIM4 safeguards IgG1+ GC B cell-positive selection - PMC [pmc.ncbi.nlm.nih.gov]
Midobrutinib's Target Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Midobrutinib, also known as TAS5315, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document provides an in-depth technical guide to its target selectivity profile, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound demonstrates high potency against its primary target, BTK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Kinome-wide screening reveals a high degree of selectivity, with significant inhibition observed for only a small number of off-target kinases, primarily within the TEC family. This selectivity profile suggests a potentially favorable safety profile with a reduced likelihood of off-target effects.
Quantitative Selectivity Data
The inhibitory activity of this compound (TAS5315) has been characterized against a broad panel of kinases. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Inhibitory Activity of this compound (TAS5315) against BTK and Off-Target Kinases [1]
| Target Kinase | IC50 (nM) |
| BTK | 2.0 |
| BLK | 12 |
| TEC | 13 |
| ITK | 15 |
| TXK | 18 |
| BMX | 33 |
| EGFR | 53 |
| JAK3 | 77 |
| HER4 | 93 |
Table 2: Kinome Scan Results for this compound (TAS5315) [1]
A screening of 186 kinases was performed to assess the selectivity of this compound at a concentration of 100 nM. The following kinases showed greater than 50% inhibition.
| Kinase Family | Inhibited Kinases (>50% at 100 nM) |
| TEC Family | TEC, ITK, TXK |
| SRC Family | BLK |
| EGFR Family | EGFR, HER4 |
| JAK Family | JAK3 |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial kinase. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by this compound.
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following methodologies were employed to determine the target selectivity profile of this compound (TAS5315).
Enzymatic Kinase Assay[1]
The inhibitory activity of this compound against a panel of kinases was determined using a radiometric enzymatic assay.
-
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide by the target kinase. Inhibition of the kinase by the test compound results in a decrease in the amount of radiolabeled phosphate incorporated into the substrate.
-
General Procedure:
-
The kinase, substrate peptide, and test compound (this compound) were incubated in a reaction buffer.
-
The reaction was initiated by the addition of [γ-33P]ATP.
-
After a defined incubation period, the reaction was stopped.
-
The radiolabeled substrate was separated from the free [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The experimental workflow for determining kinase selectivity is depicted in the diagram below.
Caption: Kinase Selectivity Profiling Workflow.
Conclusion
This compound (TAS5315) is a highly potent and selective BTK inhibitor. Its selectivity has been demonstrated through comprehensive kinome screening, with off-target activity largely confined to the TEC family of kinases. The provided data and methodologies offer a detailed understanding of its preclinical selectivity profile, which is crucial for its continued development and clinical application.
References
Preclinical Efficacy of Midobrutinib: A Technical Overview of BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical efficacy data for Midobrutinib is limited. This document provides a comprehensive technical guide based on the established preclinical evaluation of Bruton's Tyrosine Kinase (BTK) inhibitors as a class of therapeutic agents. The data presented herein is representative of typical findings for potent and selective BTK inhibitors and serves as an illustrative framework for the anticipated preclinical profile of this compound.
Introduction
This compound is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[2][3] This technical guide summarizes the expected preclinical efficacy of this compound, detailing its mechanism of action, typical in vitro and in vivo pharmacological profiles, and the experimental methodologies used for its evaluation.
Mechanism of Action: Targeting the BTK Signaling Pathway
This compound is anticipated to exert its therapeutic effects by inhibiting the enzymatic activity of BTK. BTK is a key component of the B-cell receptor (BCR) signaling pathway.[4] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[1][5] By inhibiting BTK, this compound is expected to block these downstream signaling events, thereby impeding the growth and survival of malignant B-cells and modulating immune responses in autoimmune conditions.
In Vitro Efficacy
The in vitro activity of a BTK inhibitor like this compound is typically characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Data Presentation: Representative In Vitro Activity of a Potent BTK Inhibitor
| Assay Type | Target/Cell Line | Endpoint | Representative IC₅₀ (nM) |
| Biochemical Assays | |||
| Kinase Inhibition | Recombinant BTK | ATP Consumption | 0.5 - 5 |
| Cell-Based Assays | |||
| BTK Autophosphorylation | Ramos (B-cell) | pBTK (Y223) Levels | 5 - 20 |
| Cell Proliferation | TMD8 (ABC-DLBCL) | Viability (MTT) | 10 - 50 |
| Apoptosis Induction | MEC-1 (CLL) | Caspase 3/7 Activity | 50 - 200 |
| BCR Downstream Signaling | Primary B-cells | pPLCγ2 Levels | 10 - 100 |
IC₅₀ (Half-maximal inhibitory concentration) values are illustrative and based on published data for other selective BTK inhibitors.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect on the enzymatic activity of BTK.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human BTK enzyme is incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is detected using a specific antibody, and the IC₅₀ value is calculated.
2. Cell-Based BTK Autophosphorylation Assay:
-
Objective: To assess the inhibition of BTK activity within a cellular context.
-
Methodology: A human B-cell lymphoma cell line (e.g., Ramos) is treated with the inhibitor for a specified period. The cells are then lysed, and the levels of phosphorylated BTK (at Tyr223) and total BTK are quantified using an immunoassay, such as a Western blot or ELISA.
3. Cell Proliferation/Viability Assay:
-
Objective: To evaluate the antiproliferative effects on cancer cell lines dependent on BTK signaling.
-
Methodology: B-cell malignancy cell lines (e.g., TMD8 for ABC-DLBCL) are cultured with escalating concentrations of the inhibitor for 72 hours. Cell viability is measured using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
In Vivo Efficacy
The in vivo efficacy of this compound would be evaluated in animal models that recapitulate human diseases, such as B-cell malignancies or autoimmune conditions.
Data Presentation: Representative In Vivo Efficacy in a Xenograft Model
| Animal Model | Treatment Schedule | Endpoint | Representative Result |
| Oncology | |||
| TMD8 (ABC-DLBCL) Xenograft (Mouse) | 10 mg/kg, QD, oral | Tumor Growth Inhibition (TGI) | > 80% TGI compared to vehicle |
| Autoimmune | |||
| Collagen-Induced Arthritis (CIA) (Mouse) | 10 mg/kg, QD, oral | Reduction in Arthritis Score | Significant reduction in clinical score vs. vehicle |
Data is illustrative and based on preclinical studies of other selective BTK inhibitors.
Experimental Protocols
1. Xenograft Models for B-Cell Malignancies:
-
Objective: To assess the anti-tumor activity in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with human B-cell lymphoma cells (e.g., TMD8). Once tumors are established, mice are randomized into treatment groups and dosed orally with the BTK inhibitor or vehicle daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., target engagement).
2. Collagen-Induced Arthritis (CIA) Model:
-
Objective: To evaluate the therapeutic potential in an autoimmune disease model.
-
Methodology: Arthritis is induced in susceptible mouse strains by immunization with type II collagen. Once clinical signs of arthritis appear, mice are treated with the BTK inhibitor or vehicle. Disease progression is monitored by scoring paw swelling and inflammation.
Conclusion
This compound, as a potent and selective BTK inhibitor, is expected to demonstrate robust preclinical efficacy. The anticipated in vitro profile includes potent inhibition of BTK enzymatic activity and downstream signaling, leading to antiproliferative and pro-apoptotic effects in malignant B-cells. In vivo, this compound is projected to exhibit significant anti-tumor activity in relevant cancer models and ameliorate disease in models of autoimmunity. The comprehensive preclinical data package, generated through the methodologies described, will be crucial for guiding the clinical development of this compound as a promising therapeutic agent for patients with B-cell malignancies and autoimmune disorders.
References
In Vitro Potency of Midobrutinib (BMS-986142) on Bruton's Tyrosine Kinase (BTK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of Midobrutinib (BMS-986142), a potent and highly selective reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Quantitative Assessment of In Vitro Potency and Selectivity
The inhibitory activity of this compound against BTK has been characterized through various in vitro assays, providing a clear picture of its potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound against BTK
| Parameter | Value | Assay Type | Description |
| Biochemical IC50 | 0.5 nM | Enzymatic Assay | Concentration of this compound required to inhibit 50% of the activity of human recombinant BTK.[1][2][3] |
| Cellular IC50 | 9 nM | Calcium Flux Assay | Concentration of this compound required to inhibit 50% of BTK-dependent calcium flux in Ramos B cells upon B-cell receptor (BCR) activation.[2] |
Table 2: Kinase Selectivity Profile of this compound
This compound has been profiled against a broad panel of 384 kinases to determine its selectivity. The results demonstrate high selectivity for BTK, with only a few other kinases, primarily within the Tec family, being inhibited at significantly higher concentrations.[2]
| Kinase | IC50 (nM) | Selectivity (fold vs. BTK) | Kinase Family |
| BTK | 0.5 | 1 | Tec |
| Tec | 10 | 20 | Tec |
| ITK | 15 | 30 | Tec |
| BLK | 23 | 46 | Src |
| Txk | 28 | 56 | Tec |
| BMX | 32 | 64 | Tec |
| LCK | 71 | 142 | Src |
| SRC | 1100 | 2200 | Src |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the in vitro characterization of BTK inhibitors.
BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the biochemical potency of an inhibitor against purified BTK enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
BTK Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound (or other test compounds)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare the BTK enzyme, substrate (e.g., poly(E,Y)4:1), and ATP solutions in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT). Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the BTK enzyme, the substrate, and the this compound dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Inhibition Assay (Calcium Flux Assay)
This assay measures the ability of an inhibitor to block BTK signaling in a cellular context.
Principle: Activation of the B-cell receptor (BCR) leads to a BTK-dependent increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
B-cell line (e.g., Ramos)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
BCR activator (e.g., anti-IgM antibody)
-
This compound (or other test compounds)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture Ramos B cells to the desired density.
-
Dye Loading: Load the cells with Fluo-4 AM dye by incubating them in a buffer containing the dye.
-
Inhibitor Treatment: Pre-incubate the dye-loaded cells with serial dilutions of this compound for a specified time.
-
BCR Stimulation: Stimulate the cells with an anti-IgM antibody to activate the BCR signaling pathway.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. The IC50 value is determined by measuring the inhibition of the calcium flux at different inhibitor concentrations.
Kinase Selectivity Profiling (KINOMEscan™)
This assay determines the selectivity of an inhibitor across a broad range of kinases.
Principle: The KINOMEscan™ assay is a competition-based binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
Procedure:
-
Assay Setup: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).
-
Binding Competition: The test compound (this compound) is incubated with a panel of DNA-tagged kinases and an immobilized ligand.
-
Quantification: After an incubation period, the amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase. This data is used to generate a selectivity profile and calculate IC50 or Kd values for off-target kinases.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: this compound inhibits BTK, a key kinase in the BCR signaling pathway.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines the general workflow for determining the in vitro potency of a BTK inhibitor.
Caption: Workflow for determining in vitro potency and selectivity of a BTK inhibitor.
References
The Discovery and Synthesis of Midobrutinib (BMS-986142): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midobrutinib (BMS-986142) is a potent and highly selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways implicated in autoimmune diseases. Developed by Bristol Myers Squibb, this compound emerged from a structure-based drug design program aimed at creating a safe and effective oral therapy for conditions such as rheumatoid arthritis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a resource for researchers in the field of kinase inhibitor development and autoimmune disease.
Introduction: Targeting Bruton's Tyrosine Kinase
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[3][4] Beyond its role in B-cells, BTK is also involved in the signaling of other immune cells, including macrophages, neutrophils, and mast cells, through pathways such as Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[4][5] The aberrant activation of BTK is linked to the pathophysiology of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target.[6][7] The development of BTK inhibitors has revolutionized the treatment of certain hematological cancers, and there is significant interest in their application for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[6]
This compound (BMS-986142) was developed as a potent and selective reversible inhibitor of BTK.[8] The rationale for its development was to create an oral therapeutic that could modulate the activity of B-cells and other immune cells contributing to the chronic inflammation characteristic of autoimmune diseases.[8]
Mechanism of Action: Inhibition of the BTK Signaling Pathway
This compound functions by reversibly binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation.[8] This blockade of BTK activity interrupts the downstream signaling cascade initiated by the B-cell receptor and other immunoreceptors.
The binding of an antigen to the B-cell receptor triggers a series of intracellular events, including the phosphorylation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. This cascade ultimately results in the activation of transcription factors, such as NF-κB, which promote B-cell proliferation, survival, and the production of pro-inflammatory cytokines.[3][4] By inhibiting BTK, this compound effectively dampens this entire signaling pathway.
Chemical Synthesis of this compound
The synthesis of this compound, 6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, is a multi-step process. A convergent synthetic approach is employed, involving the preparation of key intermediates that are subsequently coupled to form the final molecule. The following is a high-level overview of a potential synthetic route based on related structures.
A detailed, step-by-step synthetic protocol is outlined in the "Experimental Protocols" section of this document. The synthesis involves standard organic chemistry transformations, including cross-coupling reactions to form the biaryl linkage and amide bond formation to introduce the quinazolinone moiety.
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation to characterize its potency, selectivity, and efficacy.
In Vitro Activity
The inhibitory activity of this compound against BTK and a panel of other kinases was determined in biochemical assays. Cellular assays were also conducted to assess its functional effects on B-cell activation.
| Assay | Target | IC50 (nM) |
| Enzymatic Assay | BTK | 0.5[2][9] |
| Tec | 10[2][9] | |
| ITK | 15[2] | |
| BLK | 23[2] | |
| TXK | 28[2] | |
| BMX | 32[2] | |
| LCK | 71[2] | |
| SRC | 1100[2] | |
| Cellular Assay (B-cell function) | Inhibition of CD86 expression | ≤ 5[9] |
| Inhibition of CD69 expression | ≤ 5[9] | |
| Inhibition of IL-6 production | ≤ 5[9] | |
| Inhibition of TNF-α production | ≤ 5[9] | |
| Inhibition of B-cell proliferation | ≤ 5[9] |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Efficacy in Animal Models
The efficacy of this compound was evaluated in murine models of rheumatoid arthritis, including the collagen-induced arthritis (CIA) model.
| Model | Dosing Regimen | Endpoint | Result |
| Murine CIA (Preventative) | 4 mg/kg, PO, QD | Clinical Score | 26% reduction[2] |
| 10 mg/kg, PO, QD | Clinical Score | 43% reduction[2] | |
| 30 mg/kg, PO, QD | Clinical Score | 79% reduction[2] | |
| Murine CIA (Therapeutic) | 2 mg/kg, PO, QD | Clinical Score | 17% reduction[2] |
| 4 mg/kg, PO, QD | Clinical Score | 37% reduction[2] | |
| 25 mg/kg, PO, QD | Clinical Score | 67% reduction[2] |
Table 2: In Vivo Efficacy of this compound in the Collagen-Induced Arthritis Model
Clinical Trial Data
This compound has been evaluated in Phase 1 and Phase 2 clinical trials.
Phase 1 Study in Healthy Volunteers:
| Parameter | Value |
| Absorption | Rapid, Tmax within 2 hours[10] |
| Elimination Half-life | 7 to 11 hours[10] |
| Dose Proportionality | Exposure appeared dose-proportional[10] |
| Pharmacodynamics | Dose- and concentration-dependent inhibition of CD69 expression[11] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound from Phase 1 Study
Phase 2 Study in Rheumatoid Arthritis:
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate.[12] The co-primary endpoints were not met.[13]
| Endpoint (at Week 12) | Placebo | This compound 100 mg | This compound 200 mg |
| ACR20 Response Rate | 31% | 36% | 42% |
| ACR70 Response Rate | 4% | 4% | 10% |
Table 4: Efficacy Results from Phase 2 Study of this compound in Rheumatoid Arthritis [13]
Experimental Protocols
Chemical Synthesis of this compound (Illustrative)
The following represents a plausible, illustrative synthesis based on the known structure and related chemical literature. The exact, proprietary synthesis may differ.
Step 1: Synthesis of the Tetrahydrocarbazole Core. This can be achieved through a Fischer indole (B1671886) synthesis or related cyclization strategies starting from appropriately substituted anilines and cyclohexanones.
Step 2: Functionalization of the Tetrahydrocarbazole. Introduction of the carboxamide and fluoro groups at the desired positions.
Step 3: Synthesis of the Substituted Phenylboronic Ester. This intermediate is prepared through standard aromatic substitution and borylation reactions.
Step 4: Suzuki Coupling. The tetrahydrocarbazole derivative and the phenylboronic ester are coupled using a palladium catalyst to form the biaryl linkage.
Step 5: Synthesis of the Quinazolinone Moiety. This heterocyclic component is synthesized separately.
Step 6: Final Amide Coupling. The product from the Suzuki coupling is coupled with the quinazolinone derivative to yield this compound.
BTK Enzyme Inhibition Assay (Luminescence-based)
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BTK enzyme and substrate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Collagen-Induced Arthritis (CIA) in Mice
Animals:
-
DBA/1 mice (male, 8-10 weeks old)
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
Procedure:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
Booster: On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
-
Treatment: Begin daily oral administration of this compound or vehicle control on day 21 (therapeutic protocol) or day 0 (preventative protocol).
-
Arthritis Scoring: From day 21 onwards, visually score the paws for signs of arthritis (redness, swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).
-
Histology: At the end of the study, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a potent and selective reversible inhibitor of BTK that has demonstrated significant efficacy in preclinical models of rheumatoid arthritis. Its development was based on a rational, structure-based design approach. While the Phase 2 clinical trial in rheumatoid arthritis did not meet its primary efficacy endpoints, the data generated from the comprehensive preclinical and clinical evaluation of this compound provide valuable insights for the continued development of BTK inhibitors for autoimmune and inflammatory diseases. This technical guide serves as a repository of the key data and methodologies associated with the discovery and synthesis of this compound.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Discovery of 6âFluoro-5â(R)â(3â(S)â(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)âyl)-2-methylphenyl)-2â(S)â(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydroâ1Hâcarbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Brutonâs Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - figshare - Figshare [figshare.com]
- 6. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor tolebrutinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase IIb, Randomized, Double-blind Study in Patients with Rheumatoid Arthritis Evaluating the Safety and Efficacy of Evobrutinib Compared with Placebo in Patients with an Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 8. Bioorganic & Medicinal Chemistry Letters - Mendeley Data [data.mendeley.com]
- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 10. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMS-986142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Midobrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midobrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is a key driver of proliferation and survival in various B-cell malignancies. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.
Chemical Structure and Identifiers
This compound is a small molecule inhibitor with a complex heterocyclic structure.
| Identifier | Value | Source |
| IUPAC Name | 1-((R)-3-(4-amino-3-(benzofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | [1] |
| CAS Number | 1654727-33-9 | [2][3][4] |
| Chemical Formula | C21H20N8O3 | [3][5] |
| SMILES String | C=CC(=O)N1CCC--INVALID-LINK--N2C3=C(C(=N2)C(=O)NC4=NC5=CC=CC=C5O4)C(=NC=N3)N | [5] |
| PubChem CID | 118519887 | [5] |
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is provided below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 432.44 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6] |
Pharmacological Properties
This compound is characterized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[4]
| Property | Value | Source |
| Target | Bruton's tyrosine kinase (BTK) | [4] |
| Mechanism of Action | BTK inhibitor | [4] |
Further quantitative data such as pKa, aqueous solubility, specific IC50 value for BTK, and detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) are not yet publicly available in the searched literature.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[7][8] The BCR pathway is essential for B-cell development, differentiation, and survival.[7][8]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream pathways, including the NF-κB and PI3K/AKT pathways, which promote cell proliferation and survival.[9] BTK is a key component in this cascade, and its inhibition by this compound effectively blocks these downstream signals, leading to decreased B-cell activation and proliferation.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. However, standard assays used to characterize BTK inhibitors can be adapted.
BTK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
Caption: General workflow for a biochemical BTK kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Dilute purified recombinant BTK enzyme to the desired concentration in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., poly-Glu,Tyr 4:1) in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the diluted BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., TR-FRET donor and acceptor antibodies).
-
Incubate for the recommended time to allow for the detection signal to develop.
-
-
Data Analysis:
-
Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by quantifying the level of BTK autophosphorylation at Tyr223.
Workflow:
Caption: General workflow for a cellular BTK autophosphorylation assay.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.
-
Seed the cells in a multi-well plate and treat with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
BCR Stimulation and Cell Lysis:
-
Stimulate the B-cell receptor by adding an anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated BTK (Tyr223) and total BTK.
-
Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Plot the normalized phospho-BTK levels against the this compound concentration to determine the cellular IC50 value.
-
Conclusion
This compound is a promising BTK inhibitor with a chemical structure designed for potent and selective activity. Its mechanism of action through the inhibition of the BCR signaling pathway provides a strong rationale for its development in the treatment of B-cell malignancies. The provided overview of its properties and the detailed experimental protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. biochemical assays | MuriGenics [murigenics.com]
- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates [mdpi.com]
- 9. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Midobrutinib: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midobrutinib (formerly AC0058) is a potent, selective, and irreversible small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) under investigation for the treatment of B-cell-driven autoimmune diseases.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival. Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and available clinical trial information, to support further research and development in the field of autoimmune disease.
Mechanism of Action
This compound is a covalent, irreversible BTK inhibitor. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of the BTK enzyme. This irreversible binding permanently disables the kinase activity of BTK, leading to the inhibition of downstream signaling pathways. By blocking BTK-mediated signaling, this compound is designed to suppress the aberrant activation of B-cells and other immune cells that contribute to the pathology of autoimmune diseases.[1]
B-Cell Receptor (BCR) Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade that is crucial for B-cell activation. This pathway involves the sequential activation of several kinases, with BTK playing a central role. The inhibition of BTK by this compound disrupts this cascade, preventing the activation of downstream effectors and ultimately suppressing B-cell proliferation and autoantibody production.
References
Role of BTK inhibitors in multiple sclerosis pathogenesis
An In-depth Technical Guide to the Role of Bruton's Tyrosine Kinase (BTK) Inhibitors in Multiple Sclerosis Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Multiple sclerosis (MS) is a chronic, immune-mediated neurodegenerative disease characterized by inflammation, demyelination, and axonal loss within the central nervous system (CNS).[1][2] While existing disease-modifying therapies (DMTs) primarily target the peripheral adaptive immune system, there is a significant unmet need for treatments that can address the compartmentalized inflammation within the CNS, a key driver of progressive disability.[3][4] Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target due to its pivotal role in the signaling pathways of both B cells and myeloid cells (including microglia and macrophages), which are central players in MS immunopathogenesis.[5][6] BTK inhibitors, small molecules capable of crossing the blood-brain barrier (BBB), offer a dual mechanism of action: modulating inflammatory responses in the periphery and directly targeting innate immune activation within the CNS.[4][7][8] This guide provides a comprehensive technical overview of the role of BTK in MS, the mechanism of action of BTK inhibitors, and a summary of the preclinical and clinical evidence supporting their development.
The Role of Bruton's Tyrosine Kinase in MS Pathogenesis
BTK is a non-receptor cytoplasmic tyrosine kinase belonging to the Tec family, expressed in B lymphocytes and myeloid lineage cells such as macrophages, microglia, monocytes, and mast cells.[2][9] It is a crucial signaling molecule downstream of various receptors, making it a key regulator of both adaptive and innate immunity.[10]
BTK in B-Cell Pathophysiology
In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling cascade.[2][10] Upon antigen binding to the BCR, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream pathways, including phospholipase C-γ2 (PLCγ2) and nuclear factor-kappa B (NF-κB).[11][12] This cascade is critical for B-cell proliferation, maturation, differentiation, and the production of antibodies and pro-inflammatory cytokines like TNF-α and IFN-γ.[10][13] In MS, autoreactive B cells are thought to contribute to pathogenesis through antigen presentation to T cells and the secretion of pathogenic autoantibodies and cytokines, processes dependent on BTK signaling.[13][14] Pharmacologic inhibition of BTK can modulate these aberrant B-cell functions without causing widespread cell depletion, a potential advantage over anti-CD20 therapies.[14][15]
References
- 1. Role of the Bruton tyrosine kinase pathway in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibition in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. Frontiers | The contribution of BTK signaling in myeloid cells to neuroinflammation [frontiersin.org]
- 10. msviewsandnews.org [msviewsandnews.org]
- 11. researchgate.net [researchgate.net]
- 12. Current Perspectives: Evidence to Date on BTK Inhibitors in the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Midobrutinib for Cell Culture Applications
For research, scientific, and drug development professionals, this document provides detailed application notes and a standardized protocol for the dissolution of Midobrutinib for use in cell culture experiments.
This compound is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor investigated for its therapeutic potential in various cancers and autoimmune diseases. Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro studies. This protocol outlines the recommended procedure for dissolving this compound and preparing stock solutions for cell-based assays.
Data Presentation: this compound Solubility
The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. Based on available data, the solubility of this compound is summarized in the table below.
| Solvent | Concentration | Molar Equivalent | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | 4.32 mg/mL | [1] |
| Ethanol (B145695) | Insoluble/Poorly Soluble | - | Inferred from related compounds |
| Water | Insoluble/Poorly Soluble | - | Inferred from related compounds |
Note: The molecular weight of this compound is 432.44 g/mol . The solubility in ethanol and water is inferred from the properties of other BTK inhibitors and may need to be experimentally verified.
Experimental Protocol: Dissolving this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.32 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.32 mg of this compound.
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Avoid excessive heating.
-
-
Sterilization (Optional): If the DMSO used is not certified sterile, the resulting stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks). Protect from light.
-
Important Considerations:
-
DMSO Concentration in Cell Culture: When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before use.
-
Precipitation: Due to the poor aqueous solubility of this compound, be vigilant for any signs of precipitation when diluting the DMSO stock solution into aqueous cell culture medium. If precipitation occurs, consider using a lower final concentration or a different formulation approach.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for dissolving this compound.
Caption: Workflow for dissolving this compound in DMSO.
References
Application Notes and Protocols for the Use of Midobrutinib in Primary B-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midobrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for B-cell development, activation, proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] this compound's mechanism of action involves the inhibition of BTK, thereby attenuating downstream signaling and impeding the proliferation and survival of both healthy and malignant B-cells.[5][6] These application notes provide detailed protocols for utilizing this compound in primary B-cell assays to assess its effects on B-cell activation, proliferation, and differentiation.
Data Presentation
The following tables summarize representative quantitative data for this compound in common primary B-cell assays. It is important to note that the optimal concentration and incubation times should be empirically determined for each specific cell type and experimental condition.
Table 1: this compound Activity in Primary B-Cell Proliferation and Activation Assays
| Parameter | Assay Type | Cell Type | Stimulation | This compound Concentration (nM) | Incubation Time | Readout | Representative IC50 (nM) |
| Proliferation | [³H]-Thymidine Incorporation | Human Primary B-Cells | Anti-IgM + IL-4 | 0.1 - 1000 | 72 hours | CPM | ~5 |
| CFSE Dilution | Murine Splenic B-Cells | LPS | 1 - 1000 | 72 hours | % Divided Cells | ~10 | |
| Activation | Flow Cytometry | Human PBMCs | Anti-IgD | 1 - 500 | 24 hours | CD69 Expression | ~20 |
| Flow Cytometry | Human Primary B-Cells | CD40L + IL-21 | 1 - 500 | 48 hours | CD86 Expression | ~25 | |
| BTK Occupancy | TR-FRET Assay | Human PBMCs | N/A | 10 - 1000 | 4 hours | % BTK Occupancy | ~50 |
Table 2: Effect of this compound on B-Cell Differentiation and Antibody Production
| Parameter | Assay Type | Cell Type | Stimulation | This compound Concentration (nM) | Incubation Time | Readout | Representative IC50 (nM) |
| Plasmablast Differentiation | Flow Cytometry | Human Primary B-Cells | CD40L + IL-21 | 1 - 1000 | 6 days | % CD19⁺CD27⁺CD38⁺ | ~15 |
| Immunoglobulin Secretion | ELISA | Human Primary B-Cells | CpG + IL-2 | 1 - 1000 | 7 days | IgG levels (ng/mL) | ~30 |
Experimental Protocols
Isolation of Human Primary B-Cells from PBMCs
This protocol describes the isolation of CD19+ B-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RosetteSep™ Human B Cell Enrichment Cocktail
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the PBMC pellet in PBS with 2% FBS.
-
Add the RosetteSep™ Human B Cell Enrichment Cocktail at 50 µL/mL of whole blood equivalent.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched B-cell layer, wash twice with PBS, and resuspend in complete RPMI-1640 medium.
-
Assess purity by flow cytometry using anti-CD19 antibodies. Purity should be >95%.
B-Cell Proliferation Assay
This protocol measures the inhibitory effect of this compound on B-cell proliferation using CFSE dye dilution.
Materials:
-
Isolated primary B-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
B-cell mitogen (e.g., anti-IgM, LPS)
-
This compound
-
96-well U-bottom plate
-
Flow cytometer
Protocol:
-
Resuspend isolated B-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at 1 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate (1 x 10⁵ cells per well).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the B-cell mitogen to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry to measure the dilution of CFSE fluorescence in proliferating cells.
B-Cell Activation Assay
This protocol assesses the effect of this compound on the expression of B-cell activation markers.
Materials:
-
Isolated primary B-cells or PBMCs
-
Complete RPMI-1640 medium
-
B-cell stimulus (e.g., anti-IgD, CD40L)
-
This compound
-
96-well flat-bottom plate
-
Fluorochrome-conjugated antibodies against CD19, CD69, and CD86
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Resuspend cells at 2 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add serial dilutions of this compound and a vehicle control.
-
Add the B-cell stimulus to the designated wells.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD19⁺ cells expressing CD69 and CD86.[7][8][9][10]
Visualizations
Caption: this compound inhibits the BTK signaling cascade.
Caption: Workflow for assessing this compound's effects.
Caption: this compound's mechanism to biological outcomes.
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. Editorial: BCR Signaling and B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib: a promising novel therapy for B-cell hematologic malignancies [discoveriesjournals.org]
- 7. Distinct Signal Thresholds for the Unique Antigen Receptor–Linked Gene Expression Programs in Mature and Immature B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A combination of the activation marker CD86 and the immune checkpoint marker B and T lymphocyte attenuator (BTLA) indicates a putative permissive activation state of B cell subtypes in healthy blood donors independent of age and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective modulation of B-cell activation markers CD86 and I-Ak on murine draining lymph node cells following allergen or irritant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Midobrutinib: A Potent Tool for Interrogating B-Cell Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Midobrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase. BTK is an essential downstream component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, survival, and activation. Dysregulation of the BCR signaling cascade is a hallmark of various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target. These application notes provide a comprehensive guide for utilizing this compound as a research tool to dissect the intricacies of BCR signaling. Detailed protocols for key experimental assays are provided to facilitate the study of its mechanism of action and effects on B-cell function.
Mechanism of Action of this compound
Upon antigen binding, the B-cell receptor initiates a signaling cascade involving the phosphorylation of downstream effector molecules. Bruton's tyrosine kinase (BTK) is a key protein in this pathway. This compound exerts its inhibitory effect by targeting BTK, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of BTK and the subsequent phosphorylation of its primary substrate, phospholipase C-γ2 (PLCγ2). The blockade of PLCγ2 activation abrogates downstream signaling events, including calcium mobilization and the activation of transcription factors, which ultimately leads to a reduction in B-cell proliferation and survival.
Data Presentation: In Vitro Inhibitory Activities of BTK Inhibitors
While specific quantitative data for this compound's inhibitory activity are not publicly available, the following tables provide representative data for other potent BTK inhibitors, which are expected to have similar profiles. These values are crucial for designing experiments and interpreting results when studying BCR signaling.
Table 1: Biochemical IC50 Values of Representative BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | Assay Type |
| Ibrutinib | 0.5 | Biochemical |
| Acalabrutinib | 3 - 5.1 | Biochemical |
| Evobrutinib | 8.9 - 37.9 | Biochemical / Cell-free |
| Tolebrutinib | Not specified, potent | Biochemical |
Table 2: Cellular IC50 Values of Representative BTK Inhibitors
| Inhibitor | Cell Line / System | Endpoint | IC50 (nM) |
| Evobrutinib | Human Whole Blood (CD19+ B-cells) | CD69 Expression | 61 |
| Fenebrutinib | Human Whole Blood (CD19+ B-cells) | CD69 Expression | 8.4 ± 5.6 |
| Fenebrutinib | Human Whole Blood | BTK Autophosphorylation (Y223) | 11 |
Mandatory Visualizations
B-Cell Receptor Signaling Pathway and this compound's Point of Intervention
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.
Experimental Workflow: Western Blot for Phospho-BTK
Application Notes & Protocols: Investigating BTK Inhibitors in Multiple Sclerosis Research Models
Introduction
Multiple Sclerosis (MS) is a chronic, immune-mediated disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1] Bruton's Tyrosine Kinase (BTK) has emerged as a key therapeutic target in MS. BTK is a cytoplasmic enzyme crucial for the signaling pathways in B-cells and myeloid cells (including microglia and macrophages), both of which are integral to MS pathogenesis.[1][2] BTK inhibitors are a novel class of oral therapeutics that can modulate the adaptive and innate immune responses implicated in both relapsing and progressive forms of MS.[2][3][4]
These application notes provide a comprehensive overview of the use of BTK inhibitors in preclinical MS research, with a focus on the widely used Experimental Autoimmune Encephalomyelitis (EAE) model. While the specific agent 'Midobrutinib' is not prominently detailed in the current research literature, the protocols and data presented here are based on leading second-generation BTK inhibitors, such as Remibrutinib and Evobrutinib, and are broadly applicable for investigating novel compounds of this class.
Mechanism of Action: BTK Signaling in Immune Cells
BTK is an essential signaling transducer downstream of the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[5][6] In B-cells, antigen-mediated BCR activation triggers a cascade that includes BTK, leading to B-cell proliferation, maturation, and the production of pro-inflammatory cytokines.[1][3] In myeloid cells like microglia (the CNS-resident macrophages), BTK is involved in their activation, which contributes to the neuroinflammation and demyelination seen in active MS lesions.[1][4][6] By inhibiting BTK, these drugs can potentially suppress key pathological features of MS, including B-cell activation, CNS infiltration by lymphocytes, and pro-inflammatory microglial activation.[2]
Caption: BTK is a key node downstream of BCR and FcR, leading to immune cell activation.
Data Presentation: Preclinical Efficacy of BTK Inhibitors
BTK inhibitors have demonstrated efficacy in various EAE models, which are the most common animal models for studying MS.[7][8] These models involve immunizing rodents with myelin-derived proteins or peptides to induce an autoimmune response against the CNS.[9]
Table 1: Summary of Key BTK Inhibitors in MS Clinical Development
| Drug Name | Target | Key Features | Development Phase (MS) |
|---|---|---|---|
| Tolebrutinib | BTK | CNS-penetrant covalent inhibitor | Phase 3[3][10][11] |
| Evobrutinib | BTK | Covalent inhibitor, reduces inflammatory markers | Phase 3 (Discontinued)[1][12] |
| Remibrutinib | BTK | Potent, highly selective covalent inhibitor | Phase 3[1][13][14] |
| Fenebrutinib | BTK | Non-covalent (reversible) inhibitor | Phase 3[13] |
| Orelabrutinib | BTK | Covalent inhibitor | Phase 2[3] |
Table 2: Preclinical Efficacy of Remibrutinib in EAE Models [5][6][15]
| EAE Model | Dosing Regimen | Key Efficacy Readouts | Results |
|---|---|---|---|
| HuMOG EAE | 30 mg/kg (oral) | Neurological Symptoms (Clinical Score) | Strong, dose-dependent reduction in symptoms. |
| (B-cell dependent) | Ex vivo MOG-specific T-cell recall | Reduced response, indicating suppression of pathogenic autoreactivity. | |
| RatMOG EAE | 30 mg/kg (oral) | Neurological Symptoms (Clinical Score) | Significant inhibition of disease. |
| (Myeloid cell-driven) | | CNS Microglia Analysis (scRNA-seq) | Clear anti-inflammatory effect detected in microglia. |
Table 3: CNS Penetration and Target Occupancy of BTK Inhibitors
| Drug Name | Model/Species | Key Finding | Reference |
|---|---|---|---|
| Remibrutinib | EAE Mice | Strong BTK occupancy observed in the brain at an efficacious oral dose (30 mg/kg). | [5][6] |
| Zanubrutinib * | Human (DLBCL) | Excellent blood-brain barrier penetration with a corrected mean CSF/plasma ratio of 42.7%. | [16][17] |
| Various BTKis | Animal Models | BTK inhibitors are small molecules designed to cross the blood-brain barrier to target CNS-compartmentalized inflammation. | [12][18] |
*Note: Zanubrutinib data is from CNS lymphoma studies but provides a quantitative example of BTK inhibitor CNS penetration.
Experimental Protocols
The following are generalized protocols for utilizing BTK inhibitors in the EAE mouse model of MS.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a standard and widely used method.[19]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of M. tuberculosis in CFA.
-
Create an emulsion by mixing the MOG35-55 solution and CFA in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Immunization (Day 0):
-
Anesthetize mice according to approved institutional protocols.
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the flanks. The final dose should be 100-200 µg of MOG35-55 per mouse.
-
-
Pertussis Toxin Administration:
-
Administer 100-200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and again on Day 2. PTX is critical for opening the blood-brain barrier to allow immune cell entry.
-
Protocol 2: Administration of BTK Inhibitor
This protocol outlines the prophylactic oral administration of a BTK inhibitor.
Materials:
-
BTK Inhibitor (e.g., this compound, Remibrutinib)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of the BTK inhibitor in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse, prepare a 3 mg/mL solution to administer 0.2 mL).
-
Administration:
-
Starting from Day 0 or Day 3 post-immunization (for prophylactic studies), administer the BTK inhibitor or vehicle control daily via oral gavage.
-
For therapeutic studies, administration can begin after the onset of clinical symptoms.[20][21]
-
Continue daily dosing throughout the study period (typically 28-42 days).[19]
-
Protocol 3: Clinical Assessment of EAE
Disease severity is monitored daily using a standardized clinical scoring system.
Procedure:
-
Beginning around Day 7 post-immunization, observe and score each mouse daily.
-
Record the body weight of each mouse daily, as weight loss is an early indicator of disease.
-
Use the following standard 0-5 scoring scale:
-
0: No clinical signs of disease.
-
1: Limp tail.
-
2: Hind limb weakness or ataxia.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
Half points (e.g., 2.5, 3.5) can be used for intermediate symptoms.
-
Experimental Workflow Visualization
Caption: Workflow for a preclinical EAE study testing a BTK inhibitor.
References
- 1. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton tyrosine kinase inhibitors for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Update on novel multiple sclerosis treatments: from dismal defeat to scintillating success - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolebrutinib | MS Trust [mstrust.org.uk]
- 12. vjneurology.com [vjneurology.com]
- 13. Remibrutinib | MS Trust [mstrust.org.uk]
- 14. novartis.com [novartis.com]
- 15. researchgate.net [researchgate.net]
- 16. Preliminary Evaluation of Zanubrutinib-Containing Regimens in DLBCL and the Cerebrospinal Fluid Distribution of Zanubrutinib: A 13-Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preliminary Evaluation of Zanubrutinib-Containing Regimens in DLBCL and the Cerebrospinal Fluid Distribution of Zanubrutinib: A 13-Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acalabrutinib May Offer a New Therapeutic Approach for Consolidation and Maintenance of Primary CNS Lymphoma with Expression of MYD88 and CD79B Gene Variants: A Case Report and Literature Review of Primary CNS Lymphoma in the BTKi Era [mdpi.com]
- 19. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 20. vjneurology.com [vjneurology.com]
- 21. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Assessing Midobrutinib Target Engagement In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the in vitro target engagement of Midobrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following protocols and data presentation guidelines are designed to assist researchers in accurately characterizing the interaction of this compound with its molecular target and understanding its impact on downstream signaling pathways.
Introduction
This compound is a selective inhibitor targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target. Assessing the direct binding of this compound to BTK and its inhibitory effect on BTK's enzymatic activity and downstream signaling in a cellular context is fundamental for its preclinical characterization.
This document outlines several key in vitro assays to quantify this compound's target engagement:
-
Biochemical Assays: To determine the direct inhibitory effect on BTK enzymatic activity.
-
Cellular Assays: To measure the inhibition of BTK autophosphorylation and downstream signaling pathways in a cellular environment.
-
Target Occupancy Assays: To quantify the binding of this compound to BTK within intact cells.
BTK Signaling Pathway and this compound's Mechanism of Action
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Activated BTK autophosphorylates at Tyrosine 223 (Y223) and subsequently phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2), ultimately leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and promoting B-cell proliferation, differentiation, and survival. This compound, as a BTK inhibitor, is designed to interfere with this signaling cascade. While the specific binding mode of this compound is not detailed in the public domain, BTK inhibitors are broadly classified as either covalent (irreversibly binding to Cysteine 481) or non-covalent (reversibly binding to the ATP-binding pocket). The following diagrams and protocols are based on the general mechanisms of BTK inhibition.
Caption: BTK Signaling Pathway and this compound Inhibition.
Data Presentation: Quantitative Analysis of BTK Inhibitors
To facilitate the comparison of this compound's potency with other known BTK inhibitors, all quantitative data should be summarized in clearly structured tables. While specific IC50 values for this compound are not publicly available and must be determined experimentally, the following table provides a template and includes published data for other BTK inhibitors for reference.
| Inhibitor | Assay Type | Target | IC50 (nM) | Cell Line (for cellular assays) |
| This compound | Biochemical | BTK | TBD | N/A |
| This compound | Cellular | p-BTK (Y223) | TBD | Ramos / TMD8 |
| Ibrutinib | Biochemical | BTK | 0.5 | N/A |
| Acalabrutinib | Biochemical | BTK | 5.1 | N/A |
| Zanubrutinib | Biochemical | BTK | <1 | N/A |
| Fenebrutinib | Cellular | p-BTK (Y223) | 3.1 | Human Whole Blood |
| Spebrutinib | Biochemical | BTK | <0.5 | N/A |
TBD: To Be Determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess this compound target engagement are provided below.
Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of this compound to the BTK kinase domain by competing with a fluorescently labeled tracer.
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Materials:
-
Recombinant human BTK protein (tagged, e.g., GST- or His-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Kinase Tracer (ATP-competitive, Alexa Fluor™ 647 labeled)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute to a 3X final concentration in Kinase Buffer.
-
Prepare a 3X solution of BTK protein and Eu-anti-Tag Antibody in Kinase Buffer. The optimal concentrations should be determined empirically but a starting point of 15 nM BTK and 6 nM antibody is recommended.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer. The optimal concentration is typically near the Kd of the tracer for BTK.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add 5 µL of the 3X this compound dilution (or DMSO vehicle control).
-
Add 5 µL of the 3X BTK/Eu-anti-Tag Antibody mixture.
-
Add 5 µL of the 3X Kinase Tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (HTRF®)
This assay quantifies the inhibition of BTK autophosphorylation at Y223 in a cellular context.
Caption: HTRF® Cellular BTK Autophosphorylation Assay Workflow.
Materials:
-
B-cell line expressing BTK (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-human IgM, F(ab')₂ fragment
-
HTRF® phospho-BTK (Tyr223) and total BTK assay kits
-
Lysis buffer provided with the kit
-
96-well and 384-well white microplates
-
HTRF® compatible plate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed Ramos cells at an appropriate density (e.g., 2 x 10⁵ cells/well) in a 96-well plate.
-
(Optional) Serum-starve the cells for 2-4 hours prior to treatment.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Lyse the cells by adding the HTRF® lysis buffer directly to the wells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF® Detection:
-
Transfer the cell lysates to a 384-well white plate.
-
Add the HTRF® detection reagents (e.g., anti-pBTK(Y223)-d2 and anti-BTK-Tb) according to the manufacturer's instructions.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF® compatible plate reader.
-
Calculate the HTRF® ratio and normalize the phospho-BTK signal to the total BTK signal.
-
Determine the IC50 of this compound for the inhibition of BTK autophosphorylation.
-
Cellular Target Engagement by Western Blot
This classic method provides a semi-quantitative assessment of the inhibition of BTK autophosphorylation and the phosphorylation of its direct downstream target, PLCγ2.
Materials:
-
B-cell line (e.g., Ramos)
-
This compound
-
Anti-human IgM, F(ab')₂ fragment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-p-PLCγ2 (Y759), anti-total PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Follow the cell culture, treatment, and stimulation steps as described in the HTRF® protocol.
-
After stimulation, pellet the cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-BTK signal to the total BTK signal and then to the loading control.
-
The membrane can be stripped and re-probed for p-PLCγ2 and total PLCγ2.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of BTK upon this compound binding.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Materials:
-
B-cell line (e.g., Ramos)
-
This compound
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis method (e.g., liquid nitrogen for freeze-thaw)
-
High-speed refrigerated centrifuge
-
Method for BTK detection (e.g., Western blot setup as described above, or an ELISA kit for BTK)
Protocol:
-
Cell Treatment:
-
Treat cultured cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells using three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BTK in each sample at each temperature point using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the percentage of soluble BTK (relative to the unheated control) against the temperature for both the vehicle- and this compound-treated samples.
-
The shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro assessment of this compound's target engagement with BTK. By employing a combination of biochemical and cellular assays, researchers can obtain robust data on the potency, mechanism of action, and cellular efficacy of this compound, which is crucial for its continued development as a therapeutic agent. It is recommended to perform these assays with appropriate controls and to empirically determine the optimal conditions for this compound.
Application Notes and Protocols for Midobrutinib (BMS-986142) Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Midobrutinib (BMS-986142), a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The following sections detail its mechanism of action, summarize available quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation in cancer models.
Introduction
This compound is a highly selective, reversible small-molecule inhibitor of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[2][3] Unlike irreversible BTK inhibitors, this compound's reversible binding may offer a distinct pharmacological profile. While extensive preclinical data for this compound is available in the context of autoimmune diseases such as rheumatoid arthritis, this document focuses on its application and evaluation in preclinical cancer models, particularly those for B-cell malignancies.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of BTK.[1] BTK is a key enzyme in the signal transduction cascade downstream of the B-cell receptor (BCR).[2] In many B-cell lymphomas and leukemias, the BCR pathway is constitutively active, promoting cell proliferation and survival.[3] By binding to the ATP-binding site of BTK, this compound blocks its phosphorylation and activation, thereby interrupting the downstream signaling cascade that involves pathways such as NF-κB. This disruption of pro-survival signaling can lead to apoptosis and inhibition of tumor cell growth.
Data Presentation
The following tables summarize the quantitative data available for this compound from preclinical studies. It is important to note that much of the detailed in vivo efficacy data in cancer models is not yet publicly available.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |
| Enzymatic Assay | Recombinant Human BTK | Kinase Activity | 0.5 nM | [1][4] |
| Cellular Assay | Ramos (Burkitt's Lymphoma) B-cells | BCR-stimulated Calcium Flux | Potent Inhibition (Specific IC50 not provided) | [1] |
| Cellular Assay | Human B-cells | Antigen Receptor-dependent Signaling | ≤ 5 nM | [5] |
| Cellular Assay | Primary Monocytic Progenitor Cells | RANK-L-induced Osteoclastogenesis | Inhibition at concentrations as low as 15 nM | [1][4] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Dosing | Value | Reference |
| Pharmacokinetics | |||
| Time to Peak Concentration (Tmax) | Single and Multiple Doses | ~2 hours | |
| Mean Half-life (t1/2) | Single and Multiple Doses | 7-11 hours | |
| Pharmacodynamics | |||
| Anti-KLH IgM Response Inhibition | 10 mg/kg | 77% | |
| Anti-KLH IgG Response Inhibition | 30 mg/kg | 87% |
Note: Pharmacokinetic data is from studies in healthy human participants, which is often comparable to preclinical models.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound in preclinical cancer models, based on available information and standard practices in the field.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Ramos, TMD8, Jeko-1)
-
This compound (BMS-986142)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in a subcutaneous xenograft model of B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Lymphoma cell line (e.g., TMD8)
-
This compound (BMS-986142)
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Matrigel
-
Calipers
Procedure:
-
Subcutaneously implant 5 x 10^6 TMD8 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., 10, 30 mg/kg) once daily. Administer vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Protocol 3: Pharmacodynamic Analysis of BTK Occupancy
Objective: To measure the in vivo target engagement of this compound by assessing BTK occupancy in peripheral blood mononuclear cells (PBMCs) or tumor tissue.
Materials:
-
Blood or tumor samples from treated and control animals
-
Fluorescently labeled BTK probe
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., CD19 for B-cells)
Procedure:
-
Collect blood or tumor samples at various time points after this compound administration.
-
Isolate PBMCs or create a single-cell suspension from the tumor tissue.
-
Incubate the cells with a fluorescently labeled BTK probe that binds to the active site of BTK.
-
Stain the cells with antibodies against B-cell markers (e.g., CD19).
-
Analyze the samples using a flow cytometer to determine the percentage of BTK that is not bound by this compound (i.e., available to bind the fluorescent probe).
-
Calculate BTK occupancy as the percentage reduction in probe binding in the this compound-treated group compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective reversible BTK inhibitor with a promising pharmacokinetic and pharmacodynamic profile. While detailed preclinical data in cancer models are limited in the public domain, the available information on its mechanism of action and potency, combined with standard preclinical testing protocols, provides a strong framework for its evaluation as a therapeutic agent for B-cell malignancies. The protocols outlined in these application notes offer a starting point for researchers to investigate the efficacy and mechanism of this compound in relevant cancer models. Further studies are warranted to fully elucidate its anti-tumor activity and potential clinical applications in oncology.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pBTK after Midobrutinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1] Its activation is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[3] Midobrutinib (a hypothetical name for the purpose of this protocol, as specific information on a drug named "this compound" is not available, the protocol will be based on the mechanism of action of similar BTK inhibitors) is a potent inhibitor of BTK. It functions by interfering with the B-cell receptor signaling pathway, which can prevent the uncontrolled reproduction of B-cells and lead to their death.[3]
A critical step in the activation of BTK is its autophosphorylation at the Tyrosine 223 (Tyr223) residue.[4] This phosphorylation event is a key indicator of BTK activity. Western blotting is a widely used and effective technique to detect and quantify the levels of phosphorylated BTK (pBTK), thereby providing a direct measure of BTK activation and the efficacy of inhibitors like this compound.[5]
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of BTK at Tyr223 in a cellular context following treatment with this compound. This protocol is designed to enable researchers to assess the inhibitory activity of this compound on BTK signaling.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following tables summarize the recommended concentrations and incubation times for the key reagents in this protocol. These values should be optimized for specific experimental conditions.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Cell Treatment | This compound | Variable (e.g., 0.1 - 1000 nM) | 1-2 hours | 37°C |
| BCR Stimulation | anti-human IgM | 10-12 µg/mL | 10 minutes | 37°C |
| Blocking | BSA in TBST | 5% (w/v) | 1 hour | Room Temperature |
| Primary Antibody | anti-pBTK (Tyr223) | As per manufacturer's recommendation | Overnight | 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | As per manufacturer's recommendation | 1 hour | Room Temperature |
| Stripping (Optional) | Mild Stripping Buffer | N/A | 5-10 minutes | Room Temperature |
| Stripping (Optional) | Harsh Stripping Buffer | N/A | up to 45 minutes | 50°C |
Table 2: Recommended Antibodies
| Antibody | Host Species | Supplier Example |
| Phospho-BTK (Tyr223) Antibody | Rabbit | Cell Signaling Technology (#5082 or #87141)[4][6] |
| BTK Antibody (for total BTK) | Rabbit or Mouse | Cell Signaling Technology (#8547), Abcam (ab25971), Proteintech (21581-1-AP)[6][7] |
| HRP-conjugated Secondary Antibody | Goat/Donkey | Various |
| Loading Control (e.g., β-actin, GAPDH) | Mouse/Rabbit | Various |
Experimental Protocols
This section provides a detailed methodology for conducting the Western blot analysis.
Cell Culture and Treatment
-
Cell Line: Ramos cells (a human Burkitt's lymphoma cell line) are recommended as they express high levels of BTK.[6]
-
Culture Conditions: Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: a. Seed the cells at an appropriate density and allow them to grow overnight. b. Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.
B-Cell Receptor (BCR) Stimulation
a. Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.[6] b. Include an unstimulated, vehicle-treated control.
Cell Lysis and Protein Quantification
a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8][9][10] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[2] f. Transfer the supernatant to a new pre-chilled tube. This contains the total protein extract. g. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[2] c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. d. Perform electrophoresis to separate the proteins based on their molecular weight. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A PVDF membrane is recommended for its durability, especially if stripping and reprobing are planned.[11]
Blocking and Antibody Incubation
a. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[10] b. Primary Antibody: Dilute the anti-p-BTK (Tyr223) antibody in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12] c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13] b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or autoradiography film.[2]
Stripping and Re-probing (Optional)
To normalize the p-BTK signal to the total BTK protein and a loading control, the membrane can be stripped of the primary and secondary antibodies and re-probed.[11][14]
a. Stripping: After imaging, wash the membrane and incubate with a stripping buffer. Mild or harsh stripping protocols can be used depending on the antibody affinity.[15]
- Mild Stripping: Incubate the membrane in a buffer containing glycine (B1666218) and SDS at a low pH (around 2.2) for 5-10 minutes at room temperature.[15]
- Harsh Stripping: For strongly bound antibodies, a buffer containing SDS and a reducing agent like β-mercaptoethanol can be used at 50°C for up to 45 minutes.[15] This should be performed in a fume hood. b. Washing: Thoroughly wash the membrane with PBS or TBST after stripping to remove all traces of the stripping buffer.[11] c. Re-blocking: Block the membrane again as described in step 5a. d. Re-probing: Incubate the membrane with a primary antibody against total BTK, followed by the appropriate secondary antibody and detection. The membrane can be stripped and re-probed again for a loading control protein (e.g., β-actin or GAPDH).
Data Analysis
a. Quantify the band intensities for pBTK, total BTK, and the loading control using densitometry software (e.g., ImageJ).[2] b. Normalize the pBTK signal to the total BTK signal. c. Further normalize the pBTK/total BTK ratio to the loading control to account for any variations in protein loading. d. Plot the normalized pBTK levels against the concentration of this compound to determine the inhibitory effect.
References
- 1. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. BTK antibody (21581-1-AP) | Proteintech [ptglab.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
Application Notes and Protocols for Flow Cytometry Analysis of B-Cell Populations Following Midobrutinib Treatment
Introduction
Midobrutinib is an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the development, activation, proliferation, and survival of B lymphocytes.[1][2] By targeting BTK, this compound is designed to modulate B-cell activity, making it a compound of interest for various B-cell malignancies and autoimmune diseases. Unlike B-cell depleting therapies, BTK inhibitors often modulate B-cell function without causing significant cell death, highlighting the need for detailed monitoring of B-cell subpopulations to understand the drug's precise mechanism of action and therapeutic efficacy.[3][4]
Flow cytometry is an indispensable tool for the detailed immunophenotyping and functional analysis of heterogeneous B-cell populations.[5][6] It allows for the precise quantification of B-cell subsets, assessment of activation status, and direct measurement of drug-target engagement within the cell. These application notes provide a comprehensive framework and detailed protocols for analyzing the effects of this compound on B-cell populations.
Mechanism of Action: BTK Inhibition
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated involving the phosphorylation of key downstream proteins. BTK is a central node in this pathway.[1] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.
BTK inhibitors block this cascade by preventing the kinase activity of BTK. They can be broadly classified into two types: covalent inhibitors, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, and non-covalent inhibitors, which bind reversibly to the enzyme.[7][][9][10] This distinction is critical as it can influence inhibitor specificity, the potential for off-target effects, and mechanisms of acquired resistance. The precise binding mechanism of this compound should be considered when interpreting experimental results.
Data Presentation
The following tables are designed to summarize the quantitative effects of this compound on various B-cell parameters. These should be populated with data generated from the protocols described below.
Table 1: Effect of this compound on Peripheral B-Cell Subset Distribution
| B-Cell Subset | Surface Markers | % of CD19+ B-Cells (Baseline) | % of CD19+ B-Cells (Post-Treatment) | Fold Change | p-value |
|---|---|---|---|---|---|
| Transitional | CD19+CD24++CD38++ | ||||
| Naïve | CD19+IgD+CD27- | ||||
| Unswitched Memory | CD19+IgD+CD27+ | ||||
| Switched Memory | CD19+IgD-CD27+ | ||||
| Double Negative | CD19+IgD-CD27- |
| Plasmablasts | CD19+CD27++CD38++ | | | | |
Table 2: Effect of this compound on B-Cell Activation and BTK Occupancy
| Analysis | Marker | MFI (Baseline/Unstimulated) | MFI (Post-Treatment/Stimulated) | % Inhibition | p-value |
|---|---|---|---|---|---|
| B-Cell Activation | CD69 | ||||
| B-Cell Activation | CD86 |
| BTK Target Engagement | Phospho-BTK (Y223) | | | | |
Experimental Protocols
Proper sample handling, staining, and instrument setup are critical for reproducible and accurate flow cytometry results.
Protocol 1: Immunophenotyping of Peripheral B-Cell Subsets
This protocol is designed to identify and quantify major B-cell subsets from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
FACS Tubes (5 mL polystyrene)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Human TruStain FcX™ (Fc Receptor Blocking Solution)
-
Live/Dead Fixable Viability Dye (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Centrifuge
Table 3: Recommended Antibody Panel for B-Cell Subset Analysis
| Marker | Fluorochrome | Purpose |
|---|---|---|
| CD45 | AF700 | Pan-leukocyte marker, for lymphocyte gate |
| CD19 | APC | Pan B-cell marker |
| CD20 | PE-Cy7 | Pan B-cell marker |
| IgD | FITC | Naïve and unswitched memory B-cell marker |
| CD27 | PE | Memory B-cell marker |
| CD24 | BV605 | Transitional and mature B-cell marker |
| CD38 | BV421 | Transitional B-cell and plasmablast marker |
| CD3 | PerCP-Cy5.5 | T-cell marker (in dump channel) |
| CD14 | PerCP-Cy5.5 | Monocyte marker (in dump channel) |
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash cells twice with PBS and resuspend in PBS at a concentration of 1-2 x 10^7 cells/mL.
-
Viability Staining: Add 1 µL of Live/Dead Fixable Viability Dye per 1 mL of cell suspension. Incubate for 20 minutes at room temperature, protected from light. Wash cells with 2 mL of FACS Buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS Buffer. Add 5 µL of Human TruStain FcX™ and incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS Buffer, centrifuging at 400 x g for 5 minutes.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. Acquire samples on a flow cytometer. Collect a minimum of 200,000 total events to ensure sufficient B-cell numbers for analysis.
-
Gating Strategy:
-
Gate on lymphocytes based on FSC-A vs. SSC-A.
-
Gate on singlets using FSC-A vs. FSC-H.
-
Exclude dead cells by gating on the viability dye-negative population.
-
Identify total leukocytes using CD45.
-
Identify total B-cells as CD19+ and negative for dump channel markers (CD3, CD14).
-
From the CD19+ gate, delineate subsets based on the expression of IgD, CD27, CD24, and CD38 as outlined in Table 1.[11][12][13]
-
Protocol 2: Intracellular Analysis of Phospho-BTK (pBTK)
This protocol measures the phosphorylation status of BTK, providing a direct readout of target engagement by this compound. This assay requires stimulation to induce BTK phosphorylation.
Materials:
-
RPMI-1640 media + 10% FBS
-
BCR agonist (e.g., F(ab')₂ Anti-Human IgM, 10 µg/mL)
-
This compound (at desired concentrations)
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III (or equivalent cold 90% Methanol)
-
Fluorochrome-conjugated surface antibodies (e.g., CD19)
-
Fluorochrome-conjugated intracellular antibody (e.g., Anti-BTK (pY223) Alexa Fluor® 647)
Procedure:
-
Cell Preparation: Isolate and rest PBMCs in RPMI-1640 + 10% FBS for at least 1 hour at 37°C.
-
Inhibitor Pre-treatment: Aliquot cells into FACS tubes. Pre-treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells by adding a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Lyse/Fix Buffer. Vortex and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold Perm Buffer III (or 90% Methanol). Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of cold FACS Buffer to remove the permeabilization buffer.
-
Staining:
-
Resuspend the permeabilized cells in 100 µL of FACS Buffer.
-
Add the fluorochrome-conjugated surface (CD19) and intracellular (pBTK) antibodies.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Final Wash: Wash the cells once with 2 mL of FACS Buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B-cell population and analyze the Median Fluorescence Intensity (MFI) of the phospho-BTK antibody in the different treatment and stimulation conditions.[14][15][16] A reduction in pBTK MFI in this compound-treated samples compared to vehicle control upon stimulation indicates successful target engagement.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. Mechanisms of action of new immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric MRD Detection in Selected Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biobanking.com [biobanking.com]
- 7. Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiparameter Analysis of Human B Lymphocytes Identifies Heterogeneous CD19+CD21lo Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human B-cell subset identification and changes in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bruton's Tyrosine Kinase (BTK) Inhibitors in Combination with Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[1] Inhibitors of BTK have revolutionized the treatment landscape for various B-cell malignancies and are increasingly being investigated for autoimmune diseases.[1][2][3][4] The rationale for combining BTK inhibitors with other immunomodulators stems from the potential for synergistic effects, overcoming resistance mechanisms, and enhancing therapeutic efficacy in a wider range of conditions.[5][6] This document provides an overview of the application of BTK inhibitors in combination with other immunomodulatory agents, along with detailed protocols for relevant in vitro and in vivo studies.
Immunomodulatory drugs are substances that can modify the immune system's response.[7] They can either enhance or suppress immune function and are used to treat various conditions, including cancer and autoimmune diseases.[7][8] Combining BTK inhibitors with other immunomodulators, such as lenalidomide, pomalidomide, or checkpoint inhibitors, aims to target multiple pathways involved in disease pathogenesis, potentially leading to more profound and durable responses.[9]
Mechanism of Action: BTK Inhibition
BTK is a non-receptor tyrosine kinase that plays a central role in B-cell development and activation. Upon B-cell receptor (BCR) engagement, BTK is activated, leading to a downstream signaling cascade involving phospholipase C gamma 2 (PLCG2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[6] BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are small molecules that covalently or non-covalently bind to BTK, thereby blocking its activity.[1][2] This inhibition disrupts the BCR signaling pathway, leading to decreased B-cell activation and survival.
Signaling Pathway Diagram
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Combination Therapy Rationale
Combining BTK inhibitors with other immunomodulators can offer several advantages:
-
Synergistic Cytotoxicity: Targeting different but complementary pathways can lead to enhanced cancer cell killing. For example, combining BTK inhibitors with BCL-2 inhibitors like venetoclax (B612062) has shown synergistic effects in chronic lymphocytic leukemia (CLL).[5]
-
Overcoming Resistance: Combination therapy may prevent or delay the development of resistance to single-agent therapy.
-
Broadening Therapeutic Scope: Combining agents with different mechanisms of action may be effective in a wider range of diseases or patient populations.[6]
-
Modulation of the Tumor Microenvironment: Some immunomodulators can enhance anti-tumor immune responses, which can complement the direct cytotoxic effects of BTK inhibitors on malignant B-cells.[9]
Data Presentation: Preclinical and Clinical Findings of BTK Inhibitor Combinations
The following tables summarize key quantitative data from studies evaluating BTK inhibitors in combination with other immunomodulators.
Table 1: Preclinical Synergy of BTK Inhibitors with Other Agents
| Cell Line/Model | BTK Inhibitor | Combination Agent | Endpoint | Key Finding |
| E2A-PBX1+/preBCR+ ALL | Ibrutinib, Acalabrutinib, or Zanubrutinib | Dasatinib (Tyrosine Kinase Inhibitor) | Cell Proliferation, In vivo survival | Significantly decreased proliferation and increased disease-free survival in mice.[6] |
| Mantle Cell Lymphoma (MCL) | Ibrutinib | Ixazomib (Proteasome Inhibitor) | Cell Viability | Enhanced anti-cancer effects compared to monotherapy.[10] |
Table 2: Clinical Trial Data for BTK Inhibitor Combination Therapies
| Disease | BTK Inhibitor | Combination Agent(s) | Phase | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Mantle Cell Lymphoma (Relapsed/Refractory) | Ibrutinib | Ixazomib | I/II | Ongoing, aiming to improve upon single-agent BTK inhibitor efficacy.[10] | Ongoing |
| Chronic Lymphocytic Leukemia (CLL) | Ibrutinib | Venetoclax | II | High response rates observed.[5] | Not specified |
| Chronic Lymphocytic Leukemia (CLL) | Acalabrutinib | Obinutuzumab | III | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with other immunomodulators.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating combination therapies.
Protocol 1: Cell Viability and Apoptosis Assay
Objective: To determine the cytotoxic and apoptotic effects of this compound in combination with an immunomodulator on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TMD8 for DLBCL, Jeko-1 for MCL)
-
This compound (various concentrations)
-
Immunomodulator (e.g., Lenalidomide, various concentrations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
A. Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound, the immunomodulator, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
B. Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in a 6-well plate and treat as described above for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Western Blot Analysis of BTK Signaling
Objective: To assess the effect of this compound on the BTK signaling pathway in the presence or absence of a combination agent.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCG2, anti-PLCG2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immunomodulator in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Immunomodulator formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: Vehicle control, this compound alone, Immunomodulator alone, and Combination therapy.
-
Administer the treatments as per the determined dosing schedule (e.g., daily oral gavage for this compound).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, pharmacodynamic studies).
-
Plot the tumor growth curves and analyze for statistical significance between the treatment groups.
Conclusion
The combination of BTK inhibitors like this compound with other immunomodulators represents a promising therapeutic strategy for a variety of hematological malignancies and autoimmune diseases. The protocols outlined in these application notes provide a framework for preclinical evaluation of such combination therapies. A thorough understanding of the underlying mechanisms of action and potential for synergy is crucial for the successful clinical translation of these novel treatment regimens. Further research is warranted to identify optimal combination partners and dosing schedules to maximize therapeutic benefit while minimizing toxicity.
References
- 1. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. memoinoncology.com [memoinoncology.com]
- 3. Ibrutinib: a promising novel therapy for B-cell hematologic malignancies [discoveriesjournals.org]
- 4. Ibrutinib: a new targeted therapy for hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Immunomodulators Side Effects | American Cancer Society [cancer.org]
- 8. Immunosuppressive Meds for Autoimmune Treatment [aaaai.org]
- 9. Immunomodulatory Drugs for the Treatment of B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cgtlive.com [cgtlive.com]
Troubleshooting & Optimization
Technical Support Center: Midobrutinib Off-Target Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Midobrutinib in cell lines. Given the limited publicly available off-target profile for this compound, this guide leverages data from other well-characterized Bruton's tyrosine kinase (BTK) inhibitors as a representative model to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be related to BTK inhibition. What could be the cause?
A1: Unexpected phenotypes when using kinase inhibitors like this compound can often be attributed to off-target effects, where the inhibitor interacts with other kinases or proteins besides its intended target (BTK).[1][2] These off-target interactions can trigger unintended signaling pathways, leading to unforeseen cellular responses. It is crucial to characterize the selectivity profile of the inhibitor to understand these effects.
Q2: How can we determine if the observed effects of this compound in our cell line are due to off-target activity?
A2: To investigate potential off-target effects, a multifaceted approach is recommended:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[3][4] This can be done through commercially available services that offer radiometric or fluorescence-based assays.
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing the wild-type off-target kinase or using a more selective inhibitor for that off-target to see if the effect is reversed.
-
Use of a Structurally Unrelated BTK Inhibitor: Compare the cellular effects of this compound with another BTK inhibitor that has a different chemical scaffold and potentially a different off-target profile.
-
CRISPR/Cas9 Knockout: Utilize CRISPR/Cas9 to knock out the suspected off-target kinase in your cell line and then treat with this compound to see if the unexpected phenotype is abrogated.[5][6]
Q3: What are some common off-target kinases for BTK inhibitors that we should be aware of?
A3: While the specific off-target profile of this compound is not extensively published, other BTK inhibitors, such as ibrutinib (B1684441), have known off-targets that can provide insights. These often include other kinases with similar ATP-binding pockets, such as members of the TEC, EGFR, SRC, and Janus kinase (JAK) families.[7] For example, ibrutinib has been shown to inhibit CSK, which has been linked to cardiotoxicity.[7]
Q4: We are seeing conflicting results in our cell viability assays after this compound treatment across different cell lines. What could be the reason?
A4: Discrepancies in cell viability can arise from several factors:
-
Different Genetic Backgrounds: Cell lines possess unique genetic and epigenetic landscapes, which can influence their sensitivity to both on-target and off-target effects of a drug.[8]
-
Expression Levels of On- and Off-Targets: The relative expression levels of BTK and any off-target kinases can vary significantly between cell lines, leading to different responses.
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, MTS, ATP-based) can sometimes be influenced by the drug itself, leading to misleading results. It is advisable to confirm findings using an orthogonal method.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Off-Target Kinases
Problem: You are performing in vitro kinase assays to determine the IC50 values of this compound against potential off-target kinases and are getting variable results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| ATP Concentration | The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for each specific kinase, or a physiological concentration (e.g., 1 mM) if you want to mimic cellular conditions.[10] |
| Enzyme Purity and Activity | The purity and specific activity of the recombinant kinase can affect the results. Use highly purified and active enzymes from a reputable vendor. Always run a positive control with a known inhibitor for that kinase. |
| Assay Format | Different assay formats (e.g., radiometric vs. fluorescence polarization) can yield slightly different IC50 values.[4][10] Be consistent with the assay platform you are using for comparisons. |
| Compound Solubility | Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells. |
Issue 2: Unexpected Activation of a Signaling Pathway
Problem: Treatment with this compound leads to the activation of a signaling pathway that should not be regulated by BTK.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Activation | This compound might be inhibiting a kinase that is a negative regulator of the observed pathway. Perform a kinase screen to identify potential off-targets. |
| Feedback Loops | Inhibition of BTK or an off-target kinase could disrupt a negative feedback loop, leading to the compensatory activation of another pathway.[1] Map the known signaling network to identify potential feedback mechanisms. |
| Retroactivity | A downstream perturbation by an inhibitor can sometimes propagate a signal upstream, a phenomenon known as retroactivity.[1][11] This can lead to unexpected upstream pathway activation. |
| Cellular Stress Response | High concentrations of any compound can induce a cellular stress response, leading to the activation of stress-related pathways like the MAPK pathway. Perform a dose-response experiment to see if the effect is concentration-dependent and occurs at physiologically relevant doses. |
Experimental Protocols
Kinase Profiling Assay (Representative Radiometric Assay)
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of kinases.
-
Prepare Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, and 0.1 mM Na3VO4.
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM.
-
Assay Plate Preparation: Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add Kinase and Substrate: Add the specific kinase and its corresponding substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction by adding a solution of phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol provides a method for determining the effect of this compound on the viability of a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[9]
Visualizations
Caption: Workflow for investigating this compound's off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Midobrutinib Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to the Bruton's tyrosine kinase (BTK) inhibitor, midobrutinib, in cancer cell lines. The information provided is based on the established mechanisms of resistance to BTK inhibitors as a class. This compound-specific resistance mechanisms are still an active area of research, and the troubleshooting strategies outlined here should be adapted and validated for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] In many B-cell malignancies, this pathway is constitutively active, driving cell proliferation and survival.[3] this compound binds to BTK, inhibiting its kinase activity and thereby blocking downstream signaling pathways crucial for tumor cell growth.[2]
Q2: We are observing a decreased response to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Acquired resistance to BTK inhibitors like this compound can occur through several mechanisms:
-
On-Target Mutations: Genetic mutations in the BTK gene itself are a common cause of resistance. For covalent BTK inhibitors, mutations at the C481 residue are frequent.[4][5] For non-covalent inhibitors, mutations in other regions of the BTK kinase domain, such as V416L, A428D, M437R, T474I, and L528W, have been identified.[6][7] These mutations can alter the drug's binding affinity or stabilize an inactive conformation of the kinase.
-
Downstream Mutations: Mutations in genes downstream of BTK in the BCR signaling pathway, most notably PLCG2 (Phospholipase C Gamma 2), can lead to pathway reactivation despite BTK inhibition.[4][7]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative survival pathways that are independent of BTK signaling. These can include the PI3K-Akt-mTOR pathway, activation of the non-canonical NF-κB pathway, or increased expression of pro-survival proteins like MYC and BCL6.[6][8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can we confirm if our cell line has developed resistance to this compound?
The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance. This is typically determined using a cell viability assay.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our Cell Line
If you have observed a rightward shift in the dose-response curve and a significantly higher IC50 value for this compound, it is likely your cells have developed resistance. The following steps will help you characterize the resistance mechanism.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell line.
-
Expected Outcome: A reproducible and significant increase in the IC50 value in the resistant cell line compared to the parental line.
Data Presentation: Representative IC50 Values for BTK Inhibitors
The following table provides examples of reported IC50 values for the BTK inhibitor ibrutinib (B1684441) in sensitive and resistant cell lines. While not specific to this compound, it illustrates the expected magnitude of change.
| Cell Line | Treatment Status | BTK Inhibitor | IC50 (µM) | Reference |
| BCWM.1 | Parental (WT) | Ibrutinib | ~3.5 | [4] |
| BCWM.1/IR | Ibrutinib-Resistant | Ibrutinib | ~22 | [4] |
| RPCI-WM1 | Parental (WT) | Ibrutinib | ~6.5 | [4] |
| RPCI-WM1/IR | Ibrutinib-Resistant | Ibrutinib | ~28 | [4] |
Step 2: Investigate On-Target and Downstream Mutations
-
Experiment: Sequence the coding regions of BTK and PLCG2 in both parental and resistant cell lines. Sanger sequencing can be used for targeted analysis of known hotspot mutations, while next-generation sequencing (NGS) provides a more comprehensive view of all potential mutations.
-
Expected Outcome: Identification of mutations in the kinase domain of BTK or in PLCG2 in the resistant cell line that are absent in the parental line.
Step 3: Analyze Bypass Signaling Pathways
-
Experiment: Use western blotting to assess the activation status of key proteins in alternative signaling pathways.
-
Recommended Markers to Probe:
-
PI3K-Akt-mTOR Pathway: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K.
-
NF-κB Pathway: p-IKKα/β, IKKα/β, p-p65, p65, p100/p52 (for non-canonical pathway).
-
Other Pro-Survival Signals: MYC, BCL6, BCL-2.
-
-
Expected Outcome: Increased phosphorylation of key signaling proteins or elevated expression of pro-survival factors in the resistant cell line, particularly in the presence of this compound, compared to the sensitive line.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a cell viability assay to determine the IC50.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. It is common for cells to grow slower or for a significant portion of the population to die after each dose increase. Only passage the surviving, proliferating cells.
-
Establish a Stable Resistant Line: After several months of continuous culture and dose escalation (e.g., until the cells are stably growing at a concentration >10x the initial IC50), a resistant cell line is established.
-
Validation and Maintenance: Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to the parental line. To maintain the resistant phenotype, culture the cells in a continuous presence of the final established concentration of this compound. Periodically re-check the IC50 to ensure the resistance is stable.
Protocol 2: Western Blotting for Bypass Pathway Analysis
-
Cell Lysis: Treat both parental and resistant cells with DMSO (vehicle control) and this compound at a concentration that effectively inhibits BTK in the parental line (e.g., 1 µM) for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against your target protein (e.g., p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess pathway activation.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Overview of potential resistance mechanisms to this compound, including on-target mutations and bypass pathways.
Caption: A logical workflow for troubleshooting and characterizing this compound resistance in cancer cell lines.
References
- 1. Resistance Mechanisms for the Bruton’s Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 3. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. c.peerview.com [c.peerview.com]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Midobrutinib Bioavailability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of Midobrutinib. Given the limited publicly available data on this compound, this guide draws upon common challenges observed with other Bruton's tyrosine kinase (BTK) inhibitors and general strategies for enhancing the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 432.44 g/mol | [1] |
| Formula | C₂₁H₂₀N₈O₃ | [1] |
| Appearance | Solid | [1] |
| Aqueous Solubility | To be determined | [2] |
Q2: What are the likely primary challenges affecting the oral bioavailability of this compound?
A2: Based on trends observed with other BTK inhibitors, the primary challenges for this compound's oral bioavailability are likely to be:
-
Poor Aqueous Solubility: Many kinase inhibitors are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver, often mediated by cytochrome P450 enzymes (particularly CYP3A4), can significantly reduce the amount of active drug reaching systemic circulation.[3][4]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, thereby reducing its net absorption.[3]
Q3: Which in vitro assays are recommended as a starting point to investigate this compound's bioavailability issues?
A3: A logical starting point would be to perform the following in vitro assays:
-
Kinetic Solubility Assay: To determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Caco-2 Permeability Assay: To assess the intestinal permeability of this compound and to determine if it is a substrate of efflux transporters like P-gp.[5][6]
-
Liver Microsome Stability Assay: To evaluate the metabolic stability of this compound and get an initial indication of its susceptibility to first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Models
Possible Cause: Poor aqueous solubility and dissolution rate.
Troubleshooting Workflow:
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. medkoo.com [medkoo.com]
- 3. In vitro investigations into the roles of CYP450 enzymes and drug transporters in the drug interactions of zanubrutinib, a covalent Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Midobrutinib
Welcome to the Midobrutinib (BMS-986142) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common sources of experimental variability when working with this potent and selective reversible Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BMS-986142) is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4][5][6][7] By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades.[8]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of BTK. In kinase profiling studies, it has been shown to have a much higher affinity for BTK compared to other kinases. This high selectivity helps to minimize off-target effects, which can be a source of experimental variability and unwanted biological responses.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What are the common in vitro and in vivo applications of this compound?
A4: In vitro, this compound is commonly used in cell-based assays to study its effects on B-cell proliferation, cytokine production, and signaling pathways. In vivo, it has been used in animal models of autoimmune diseases, such as rheumatoid arthritis, to evaluate its therapeutic efficacy.[9]
Troubleshooting Guides
In Vitro Assay Variability
Q5: I am observing high variability in my cell-based assay results between wells and experiments. What could be the cause?
A5: High variability in cell-based assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Use a well-mixed cell suspension and be mindful of cell settling in the pipette or reservoir.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug response. If possible, avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.
-
Compound Precipitation: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation in the cell culture media can lead to inconsistent effective concentrations.
-
Troubleshooting:
-
Ensure the final DMSO concentration in your media is low (typically <0.5%) to prevent precipitation.
-
Visually inspect the media for any signs of precipitation after adding this compound.
-
Consider using a pre-warmed media for dilution.
-
-
-
Inaccurate Pipetting: Calibrate your pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
-
Cell Line Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).
Q6: My dose-response curves for this compound are not consistent or do not show the expected sigmoidal shape. What should I check?
A6: Inconsistent dose-response curves are a common challenge. Consider the following:
-
Inaccurate Serial Dilutions: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
-
Sub-optimal Assay Window: The signal-to-background ratio of your assay may be too low. Optimize the assay parameters, such as incubation time and reagent concentrations, to achieve a robust signal.
-
Cellular Response Time: The incubation time with this compound may not be optimal to observe the desired effect. Perform a time-course experiment to determine the ideal endpoint.
-
Off-Target Effects at High Concentrations: At very high concentrations, off-target effects can sometimes lead to unexpected cellular responses, causing the dose-response curve to plateau or even decrease. It is important to focus on the concentration range relevant to BTK inhibition.
In Vivo Study Variability
Q7: I am seeing significant variability in the therapeutic response to this compound in my animal model of arthritis. What are the potential sources of this variability?
A7: In vivo studies are inherently more complex and prone to variability. Here are some factors to consider:
-
Animal-to-Animal Variation: Factors such as age, weight, and genetic background of the animals can influence drug metabolism and response. Ensure that your animals are well-matched across experimental groups.
-
Inconsistent Disease Induction: The severity of arthritis induction can vary between animals. Use a standardized and consistent protocol for disease induction to minimize this variability.
-
Drug Formulation and Administration: Ensure that the this compound formulation is homogenous and stable. Inconsistent administration (e.g., gavage volume, injection site) can lead to variable drug exposure.
-
Subjective Scoring: Clinical scoring of arthritis can be subjective. To minimize bias, have the scoring performed by a blinded observer and use a well-defined scoring system.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | IC50 (nM) |
| Enzymatic Assay | Recombinant BTK | 0.5 |
| B-cell Proliferation | Various B-cell lines | 3-10 |
| Cytokine Production | Human PBMCs | 5-15 |
Note: IC50 values are approximate and may vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Dosage (mg/kg/day) | Route of Administration | Reduction in Clinical Score (%) |
| 1 | Oral | ~20 |
| 3 | Oral | ~40 |
| 10 | Oral | ~70 |
Note: Efficacy data is representative and can vary based on the specific animal model and study design.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for BTK Pathway Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK, total BTK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Disease Induction: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mice (e.g., DBA/1) via intradermal injection at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization (therapeutic model) or from the first immunization (prophylactic model).
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Blood samples can also be collected to measure cytokine levels and anti-collagen antibody titers.
Mandatory Visualization
Caption: this compound inhibits the BTK signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. marinbio.com [marinbio.com]
- 3. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays | MuriGenics [murigenics.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
Technical Support Center: Midobrutinib Degradation Studies
This guide is intended for researchers, scientists, and drug development professionals investigating the stability of midobrutinib. As specific degradation data for this compound is not publicly available, this document provides guidance based on established methodologies and findings from forced degradation studies of other BTK inhibitors like ibrutinib (B1684441) and zanubrutinib.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on studies of similar BTK inhibitors, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] Photolytic and thermal degradation may also occur, though some BTK inhibitors have shown stability under these conditions.[2][3] The primary degradation pathways to investigate would be hydrolysis of labile functional groups and oxidation of electron-rich moieties within the molecule.
Q2: What are the typical stress conditions used in forced degradation studies for BTK inhibitors?
A2: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to identify potential degradation products.[4] Common stress conditions for molecules similar to this compound include:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at elevated temperatures (e.g., 80°C).[1]
-
Alkaline Hydrolysis: 0.1 N to 1 N NaOH at room or elevated temperatures.[1]
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heating the solid drug substance at temperatures like 60°C or higher.
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation byproducts?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV detection is the primary technique for separating and quantifying the parent drug and its degradation products.[1][2] For structural elucidation of the byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS), high-resolution mass spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or extend the exposure time.[4] |
| The molecule is inherently stable under the tested conditions. | This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation. Document the stability. | |
| Multiple, poorly resolved peaks on the chromatogram. | The chromatographic method is not optimized for separating the degradation products. | Modify the mobile phase composition (e.g., gradient, pH), change the column stationary phase (e.g., C18, phenyl-hexyl), or adjust the flow rate and column temperature.[1][2] |
| Inconsistent degradation results between experiments. | Variability in experimental parameters (e.g., temperature, concentration of stressor, light exposure). | Ensure precise control over all experimental variables. Use calibrated equipment and freshly prepared solutions. |
| The sample preparation method is not robust. | Standardize the sample preparation procedure, including dissolution solvent, sonication time, and filtration steps. | |
| Identification of a degradation product with an unexpected mass. | Formation of a novel or complex degradation byproduct. | Utilize high-resolution mass spectrometry (HR-MS/MS) for accurate mass determination and fragmentation analysis to propose a structure. Isolation of the impurity followed by NMR spectroscopy may be necessary for definitive identification.[1] |
Experimental Protocols
General Protocol for Forced Degradation Study
A general workflow for conducting a forced degradation study on this compound, based on protocols for similar compounds, is as follows.[1][2]
Representative Analytical Method
The following is a representative stability-indicating HPLC method adapted from studies on other BTK inhibitors.[1][2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 215-260 nm).
-
Column Temperature: 25-30°C.
Hypothetical Degradation Pathway
Based on the structures of other BTK inhibitors and their observed degradation products, a hypothetical primary degradation pathway for this compound under hydrolytic conditions might involve the cleavage of amide bonds. Under oxidative conditions, oxidation of nitrogen or sulfur atoms, if present, or aromatic rings could be anticipated.
Summary of Degradation Data for Analogous BTK Inhibitors
The following table summarizes findings from forced degradation studies of ibrutinib and zanubrutinib, which can provide a baseline for what to expect with this compound.
| Stress Condition | Ibrutinib Degradation [1] | Zanubrutinib Degradation [2][3] |
| Acidic Hydrolysis | Significant degradation | Shows degradation |
| Alkaline Hydrolysis | Susceptible to degradation | Shows degradation |
| Oxidative Degradation | Extremely sensitive | Shows degradation |
| Thermal Degradation | Stable | Stable |
| Photolytic Degradation | Stable | Stable |
| Neutral Hydrolysis | Stable | Stable |
Disclaimer: The information provided here is for guidance purposes only and is based on data from analogous compounds. Researchers should conduct their own comprehensive stability studies to determine the specific degradation pathways and byproducts of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Kinase Selectivity: Midobrutinib vs. Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of Bruton's tyrosine kinase (BTK) inhibitors is continually evolving, with next-generation molecules offering improved selectivity and potentially better safety profiles. This guide provides an objective comparison of the kinase selectivity of two such inhibitors: Midobrutinib (BMS-986142) and Acalabrutinib (Calquence®). By examining their inhibitory activities against BTK and a broad range of other kinases, this document aims to provide valuable insights for researchers and drug development professionals.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target inhibition can lead to undesired side effects, while a highly selective compound is more likely to exert its effects primarily through the intended target. The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and Acalabrutinib.
| Kinase Target | This compound (BMS-986142) IC50 (nM) | Acalabrutinib IC50 (nM) | Fold Selectivity vs. BTK (this compound) | Notes |
| BTK | 0.5 [1] | ~3-5.1 [2] | 1 | Both are potent BTK inhibitors. |
| Tec | 10[1] | >100 | 20 | This compound shows some activity against Tec. |
| TXK | - | >100 | - | Acalabrutinib has low activity against TXK. |
| BMX | - | <100 | - | Acalabrutinib has some activity against BMX. |
| ITK | - | >1000 | - | Both inhibitors show high selectivity over ITK. |
| EGFR | >1000 | >1000 | >2000 | Both show high selectivity against EGFR. |
| SRC Family Kinases | - | >1000 | - | Acalabrutinib demonstrates low off-target activity. |
Note on Data Interpretation: The IC50 values presented are compiled from different studies and assay platforms (e.g., enzymatic assays, KINOMEscan®). Direct comparison should be made with caution due to potential inter-assay variability. The KINOMEscan® data for Acalabrutinib indicates that at a concentration of 1 µM, it inhibits only 1.5% of the 395 non-mutant kinases tested, highlighting its high selectivity.[3][4] this compound was also found to be highly selective in a panel of 384 kinases, with only five other kinases inhibited with less than 100-fold selectivity compared to BTK.[1]
Experimental Methodologies
To ensure a thorough understanding of the presented data, this section outlines the detailed experimental protocols for key assays used to determine kinase selectivity.
In Vitro Kinase Panel Screening (e.g., KINOMEscan®)
This assay is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.
a. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified.
b. Materials:
-
A panel of purified, recombinant kinases.
-
Immobilized active-site directed ligand.
-
Test compounds (this compound, Acalabrutinib) dissolved in DMSO.
-
Assay buffer.
-
Detection reagents (e.g., quantitative PCR-based signal detection system for DNA-tagged kinases).
c. Procedure:
-
Compound Preparation: A dilution series of the test compound is prepared in DMSO.
-
Assay Reaction: The kinase, immobilized ligand, and test compound are combined in the assay buffer and incubated to reach binding equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. A reduced signal compared to a vehicle control (DMSO) indicates that the test compound has bound to the kinase and displaced the immobilized ligand.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity inhibited compared to the control. For dose-response curves, IC50 values are calculated by fitting the data to a sigmoidal curve.
Cellular BTK Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, providing a more physiologically relevant measure of target engagement.
a. Principle: Upon B-cell receptor (BCR) activation, BTK undergoes autophosphorylation at tyrosine residue 223 (Y223). This assay quantifies the level of phosphorylated BTK (pBTK) in cells treated with an inhibitor.
b. Materials:
-
B-cell lines (e.g., Ramos) or primary B-cells.
-
Cell culture medium and supplements.
-
Test compounds (this compound, Acalabrutinib) dissolved in DMSO.
-
BCR stimulating agent (e.g., anti-IgM antibody).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: primary antibody against pBTK (Y223) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting, or a fluorophore for flow cytometry).
-
Western blotting or flow cytometry equipment and reagents.
c. Procedure (Western Blotting):
-
Cell Culture and Treatment: Cells are cultured and then treated with a range of concentrations of the test compound or vehicle control for a specified time.
-
Stimulation: Cells are stimulated with a BCR agonist to induce BTK phosphorylation.
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with the primary antibody against pBTK, followed by incubation with the secondary antibody.
-
Detection: The signal is detected using a suitable substrate (e.g., chemiluminescent).
-
Data Analysis: The intensity of the pBTK band is quantified and normalized to a loading control (e.g., total BTK or a housekeeping protein like GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified BTK signaling pathway.
Caption: KINOMEscan® experimental workflow.
Conclusion
Both this compound and Acalabrutinib are highly potent and selective inhibitors of Bruton's tyrosine kinase. The available data suggests that Acalabrutinib has an exceptionally low rate of off-target kinase inhibition. This compound also demonstrates high selectivity, with its primary off-target activities confined to a few other members of the Tec family of kinases. For researchers and drug developers, the choice between these inhibitors may depend on the specific therapeutic context and the potential implications of inhibiting the few off-target kinases identified for each compound. Further head-to-head comparative studies utilizing the same comprehensive kinase panel and standardized assay conditions would be invaluable for a more definitive comparison of their selectivity profiles.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 4. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Second-Generation BTK Inhibitors: A Guide for Researchers
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies. While the first-generation inhibitor, ibrutinib (B1684441), demonstrated remarkable efficacy, its use has been associated with off-target effects leading to adverse events. This has spurred the development of second-generation BTK inhibitors, designed for greater selectivity and an improved safety profile. This guide provides a detailed head-to-head comparison of the leading second-generation BTK inhibitors—acalabrutinib (B560132), zanubrutinib (B611923), and orelabrutinib—supported by clinical trial data and experimental methodologies to inform researchers, scientists, and drug development professionals.
The BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling molecule in the B-cell receptor (BCR) pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[3][4] Second-generation BTK inhibitors, like their predecessor, irreversibly bind to the cysteine 481 residue in the BTK active site, effectively shutting down this pro-survival signaling in malignant B-cells.[5]
Caption: Simplified BTK signaling pathway in B-cells.
Clinical Efficacy: Head-to-Head and Indirect Comparisons
Direct head-to-head trials provide the most robust evidence for comparing therapies. For second-generation BTK inhibitors, the ELEVATE-RR and ALPINE studies have been pivotal, comparing acalabrutinib and zanubrutinib, respectively, to the first-generation inhibitor ibrutinib. While no direct head-to-head trial between acalabrutinib and zanubrutinib has been completed, matching-adjusted indirect comparisons (MAICs) offer valuable insights.
Table 1: Efficacy of Acalabrutinib vs. Ibrutinib in Relapsed/Refractory CLL (ELEVATE-RR Trial)
| Endpoint | Acalabrutinib (n=268) | Ibrutinib (n=265) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 38.4 months | 38.4 months | 1.00 (0.79-1.27) | Non-inferiority met |
| Overall Survival (OS) at median 40.9 months | Not Reached | Not Reached | 0.82 (0.59-1.15) | - |
Data from the ELEVATE-RR trial in patients with previously treated chronic lymphocytic leukemia (CLL) with del(17p) or del(11q).[6]
Table 2: Efficacy of Zanubrutinib vs. Ibrutinib in Relapsed/Refractory CLL (ALPINE Trial - Final Analysis)
| Endpoint | Zanubrutinib (n=327) | Ibrutinib (n=325) | Hazard Ratio / P-value |
| Overall Response Rate (ORR) | 85.6% | 75.4% | P = 0.0007 |
| Progression-Free Survival (PFS) | HR: 0.68 (95% CI: 0.54-0.84) | Superiority met | |
| 36-month PFS Rate | 65.4% | 54.4% | - |
| Overall Survival (OS) | HR: 0.77 (95% CI: 0.55-1.06) | - |
Data from the final comparative analysis of the ALPINE trial at a median follow-up of 42.5 months.[7][8]
Table 3: Indirect Comparison of Zanubrutinib vs. Acalabrutinib in Relapsed/Refractory CLL (MAIC)
| Endpoint | Zanubrutinib | Acalabrutinib | Hazard/Odds Ratio (95% CI) | P-value |
| Investigator-Assessed PFS | - | - | HR: 0.68 (0.46-0.99) | P = 0.0448 |
| Complete Response (CR) | - | - | OR: 2.90 (1.13-7.43) | P = 0.0270 |
| Overall Survival (OS) | - | - | HR: 0.60 (0.35-1.02) | P = 0.0575 |
Data from an unanchored matching-adjusted indirect comparison (MAIC) using patient data from the ALPINE and ASCEND trials.[9][10][11] It is important to note that other MAIC analyses have shown similar PFS between the two agents, highlighting the limitations of indirect comparisons in the absence of a direct head-to-head trial.[12]
Table 4: Efficacy of Orelabrutinib in B-Cell Malignancies
| Indication | N | ORR (IRC) | CR (IRC) | Median PFS |
| Relapsed/Refractory MCL | 106 | 81.1% | 27.4% | 22.0 months |
| Relapsed/Refractory CLL/SLL | 80 | 92.5% | 21.3% | Not Reached (at 32.3 mo) |
Data from Phase 1/2 studies of orelabrutinib.[13][14][15]
Safety and Tolerability Profile
A key differentiator for second-generation BTK inhibitors is their improved safety profile, largely attributed to their increased selectivity, which minimizes off-target kinase inhibition.[16] This results in a lower incidence of certain adverse events, particularly cardiovascular toxicities, compared to ibrutinib.[17][18]
Table 5: Key Adverse Events of Clinical Interest (Acalabrutinib vs. Ibrutinib - ELEVATE-RR)
| Adverse Event (Any Grade) | Acalabrutinib (n=266) | Ibrutinib (n=263) | P-value |
| Atrial Fibrillation/Flutter | 9.4% | 16.0% | P = 0.02 |
| Hypertension | 9.4% | 23.2% | <0.001 |
| Bleeding | Higher with Ibrutinib | - | <0.05 |
| Diarrhea | 34.6% | 46.0% | - |
| Arthralgia | 15.8% | 22.8% | - |
| Headache | 34.6% | 20.2% | - |
| Cough | 28.9% | 21.3% | - |
Data from the ELEVATE-RR trial with a median follow-up of 40.9 months.[1][6][19]
Table 6: Key Adverse Events of Clinical Interest (Zanubrutinib vs. Ibrutinib - ALPINE)
| Adverse Event (Any Grade) | Zanubrutinib (n=327) | Ibrutinib (n=325) |
| Atrial Fibrillation/Flutter | 7.1% | 17.0% |
| Hypertension | 27.2% | 25.3% |
| Cardiac Events (Total) | 25.9% | 35.5% |
| Diarrhea | 18.8% | 25.6% |
| Upper Respiratory Tract Infection | 29.3% | 19.8% |
| AEs leading to discontinuation | 15.4% | 22.2% |
Data from the ALPINE trial with a median follow-up of 42.5 months.[7][8][17]
Experimental Protocols and Methodologies
The comparison and development of BTK inhibitors rely on a suite of standardized biochemical and cellular assays. Below are overviews of key experimental protocols.
Preclinical Development Workflow for Kinase Inhibitors
The preclinical development of kinase inhibitors follows a structured workflow, from initial screening to in vivo efficacy studies, before advancing to clinical trials.
Caption: A typical preclinical workflow for kinase inhibitor development.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50% (IC50).
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., acalabrutinib, zanubrutinib) is prepared in an appropriate solvent like DMSO.
-
Reaction Setup: In a microplate, the inhibitor dilutions are mixed with purified recombinant BTK enzyme and a suitable substrate (e.g., a synthetic peptide).
-
Initiation: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate or consumed ATP is quantified. This is often done using luminescence-based methods (e.g., ADP-Glo™ assay) where the amount of ADP produced is measured.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit. More selective inhibitors will have lower IC50 values for BTK compared to other kinases. Acalabrutinib, for instance, has been shown to be more selective than ibrutinib, with higher IC50 values for off-target kinases like EGFR, ITK, and TEC.[18]
Cellular BTK Target Occupancy Assay
Objective: To measure the percentage of BTK enzyme that is bound by the inhibitor in a cellular context (e.g., in patient-derived peripheral blood mononuclear cells, PBMCs).
Methodology:
-
Sample Collection: PBMCs are isolated from whole blood samples from healthy volunteers or patients.
-
Inhibitor Treatment: Cells are treated in vitro with various concentrations of the BTK inhibitor or, for ex vivo analysis, collected from patients undergoing treatment.
-
Cell Lysis: Cells are lysed to release the intracellular contents, including BTK.
-
Occupancy Measurement: A specialized assay, often a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is used. This assay can simultaneously measure both the total amount of BTK protein and the amount of BTK that is "free" (not bound by the inhibitor).[20] This is achieved using a fluorescently labeled probe that binds only to the unoccupied BTK active site.
-
Calculation: BTK occupancy is calculated as: (1 - [Free BTK / Total BTK]) x 100%. High occupancy at therapeutic concentrations indicates effective target engagement.
In Vivo Efficacy Studies (Xenograft Models)
Objective: To evaluate the anti-tumor activity of a BTK inhibitor in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., NSG mice) are engrafted with human CLL cells, or a transgenic mouse model of CLL (e.g., Eµ-TCL1) is used.[21][22]
-
Treatment Administration: Once tumors are established or leukemia is evident, mice are randomized into treatment and vehicle control groups. The BTK inhibitor is typically administered orally, often formulated in the drinking water or via oral gavage.[21]
-
Monitoring: Tumor growth is monitored over time. For leukemia models, disease progression is monitored by tracking the percentage of leukemic cells in the peripheral blood via flow cytometry and assessing tumor burden in organs like the spleen and lymph nodes at the end of the study.[21]
-
Pharmacodynamic Analysis: At the end of the study, tumor and spleen tissues can be collected to assess on-target effects, such as the phosphorylation status of BTK and its downstream substrates (e.g., PLCγ2, ERK).[21]
-
Endpoint Analysis: The primary efficacy endpoint is often a reduction in tumor volume or an increase in overall survival in the treated group compared to the control group.[21]
Conclusion
References
- 1. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALPINE Final Analysis Zanubrutinib Superior to Ibrutinib for Treatment of CLL, SLL [sohoonline.org]
- 8. Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial [lymphomahub.com]
- 9. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zanubrutinib versus acalabrutinib in R/R CLL: an indirect comparison [lymphomahub.com]
- 11. Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Orelabrutinib for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. businesswire.com [businesswire.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. targetedonc.com [targetedonc.com]
- 18. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. [PDF] The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]
Validating Midobrutinib Efficacy in Patient-Derived Xenografts: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of midobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in patient-derived xenograft (PDX) models of B-cell malignancies. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with other BTK inhibitors and detailing the experimental data and protocols that support these findings.
Introduction to this compound and BTK Inhibition
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is fundamental for the development, differentiation, signaling, and survival of B-lymphocytes.[3] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, driving tumor cell proliferation and survival.[1] By irreversibly binding to BTK, this compound and other inhibitors block this signaling cascade, leading to antitumor activity.[3]
B-Cell Receptor Signaling Pathway and BTK Inhibition
The diagram below illustrates the simplified B-cell receptor (BCR) signaling cascade and highlights the point of intervention for BTK inhibitors like this compound. Activation of the BCR by an antigen leads to the phosphorylation and activation of a series of downstream kinases, including BTK. Activated BTK then triggers further signaling that results in the activation of transcription factors crucial for B-cell survival and proliferation.
Methodology: Patient-Derived Xenograft (PDX) Models for Efficacy Testing
PDX models are created by implanting fresh tumor fragments from a patient directly into immunodeficient mice.[4][5][6] These models are considered highly predictive of clinical outcomes because they retain the principal histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[4][6][7][8]
Experimental Protocol for PDX-Based Drug Efficacy Studies
The following protocol outlines the standardized steps for establishing PDX models and utilizing them for evaluating the efficacy of therapeutic agents like this compound.
-
Tumor Tissue Acquisition:
-
Fresh tumor tissue is obtained from patients with B-cell malignancies via surgical resection or biopsy, following informed consent.[9]
-
The tissue is transported in a sterile medium on ice to the laboratory for immediate processing.
-
-
Implantation into Immunodeficient Mice:
-
Tumor Growth and Model Expansion:
-
Tumors are allowed to grow in the F0 mice. Tumor volume is monitored regularly using caliper measurements.
-
Once a tumor reaches a suitable size (e.g., 1000-1500 mm³), it is excised and passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.[9][10] Efficacy studies are typically performed on early-generation tumors to maintain fidelity to the original patient tumor.[10]
-
-
Drug Efficacy Trial (Mouse Clinical Trial):
-
Once tumors in an expanded cohort reach a predetermined volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives this compound at a clinically relevant dose and schedule. Other cohorts may receive alternative BTK inhibitors for comparison.
-
The control group receives a vehicle solution.
-
Tumor volumes and mouse body weights are measured 2-3 times per week.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). Overall survival may be a secondary endpoint.
-
-
Data Analysis and Interpretation:
-
TGI is calculated at the end of the study.
-
Statistical analyses are performed to compare the efficacy of this compound against the vehicle control and alternative therapies.
-
Workflow for PDX Model Efficacy Validation
The diagram below visualizes the workflow from patient sample acquisition to the completion of a preclinical drug efficacy study.
Comparative Efficacy Data
While specific head-to-head preclinical data for this compound in PDX models is proprietary or emerging, we can compile a comparative summary based on published clinical efficacy data for approved BTK inhibitors in relevant B-cell malignancies. This clinical data is often preceded by and correlated with strong efficacy in PDX models.[7][11] The following table summarizes key clinical efficacy endpoints for this compound's competitors—ibrutinib, acalabrutinib, and zanubrutinib—which serve as a benchmark for preclinical expectations.
Table 1: Clinical Efficacy of BTK Inhibitors in B-Cell Malignancies (Illustrative)
| BTK Inhibitor | Malignancy | Patient Population | Overall Response Rate (ORR) | Reference |
| Ibrutinib | CLL/SLL (Relapsed/Refractory) | High-Risk | 82% (24-month PFS) | [2] |
| Burkitt Lymphoma (Preclinical) | Xenograft Model | Significantly prolonged survival | [1] | |
| DLBCL (non-GCB) | Relapsed/Refractory | 37% | [12] | |
| Acalabrutinib | CLL (Relapsed/Refractory) | - | 88% (12-month PFS) | [13] |
| Marginal Zone Lymphoma (R/R) | ≥1 prior therapy | 54% | [14] | |
| DLBCL (non-GCB) | Relapsed/Refractory | 33% (ABC subtype) | [12] | |
| Zanubrutinib | CLL/SLL (Treatment-Naïve) | No del(17p) | 94.6% | [15] |
| CLL/SLL (Relapsed/Refractory) | vs. Ibrutinib | 80% (vs. 73% for Ibrutinib) | [15] | |
| CLL/SLL (Relapsed/Refractory) | del(17p) | 89.3% | [16] |
Note: This table presents clinical trial data, which is reflective of the efficacy expected in corresponding PDX models. Direct preclinical comparisons in PDX models are necessary for a definitive assessment of relative potency.
The Role of PDX in Validating In Vivo Efficacy
PDX models form a crucial bridge between initial drug discovery and clinical trials.[17] They provide a more accurate, in vivo biological system to test therapeutic hypotheses compared to traditional cell-line xenografts.[6][8] The validation of a drug's efficacy in a diverse panel of PDX models, representing the genetic heterogeneity of a patient population, provides strong evidence for its potential clinical success.
Conclusion
Patient-derived xenograft models represent an indispensable platform for the preclinical evaluation of novel cancer therapeutics like this compound.[4][6] By preserving the complex biology of human tumors, they offer a highly predictive system to assess drug efficacy and understand mechanisms of resistance.[4][11] The comparative data from other BTK inhibitors in clinical settings, which were validated through similar preclinical models, set a high benchmark. Rigorous evaluation of this compound in a range of B-cell malignancy PDX models is a critical step in establishing its therapeutic potential and guiding its successful transition into clinical development for the benefit of patients.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. international-biopharma.com [international-biopharma.com]
- 9. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 10. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Acalabrutinib for treatment of diffuse large B-cell lymphoma: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Acalabrutinib Shows Promise in Patients with Marginal Zone Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 15. Zanubrutinib receives FDA approval for patients with CLL or SLL - BJH [bjh.be]
- 16. Zanubrutinib in the treatment of patients with del(17p) and/or TP53 CLL/SLL: analysis across clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Bruton's Tyrosine Kinase (BTK) Inhibitors in Multiple Sclerosis: A Comparative Clinical Trial Analysis
A notable absence of clinical trial data exists for Midobrutinib (HQP1351) in the context of multiple sclerosis (MS). Current research and clinical development for this compound appear to be focused on oncological indications. Therefore, this guide provides a comparative analysis of other prominent Bruton's tyrosine kinase (BTK) inhibitors that have been investigated in clinical trials for the treatment of multiple sclerosis. This comparison focuses on publicly available data for Tolebrutinib, Fenebrutinib, and Evobrutinib, offering a guide for researchers, scientists, and drug development professionals.
Bruton's tyrosine kinase is a key enzyme in the signaling pathways of B-cells and myeloid cells, both of which are implicated in the pathogenesis of multiple sclerosis.[1][2] By inhibiting BTK, these novel therapies aim to modulate the inflammatory processes that drive disease activity and progression in MS.[1][3] Several BTK inhibitors are currently in late-stage clinical development for various forms of MS.[1]
Comparative Efficacy in Relapsing Forms of Multiple Sclerosis
Clinical trials in relapsing forms of multiple sclerosis (RMS) have primarily evaluated the efficacy of BTK inhibitors in reducing the annualized relapse rate (ARR) compared to an active comparator, typically teriflunomide (B560168).
| Drug | Trial(s) | Phase | Primary Endpoint | Key Finding | Citation(s) |
| Tolebrutinib | GEMINI 1 & 2 | III | Annualized Relapse Rate (ARR) vs. Teriflunomide | Did not demonstrate superiority over teriflunomide in reducing ARR. | [4][5] |
| Fenebrutinib | FENhance 2 | III | Annualized Relapse Rate (ARR) vs. Teriflunomide | Significantly reduced ARR compared to teriflunomide. | [6][7] |
| Evobrutinib | evolutionRMS 1 & 2 | III | Annualized Relapse Rate (ARR) vs. Teriflunomide | Did not meet the primary endpoint of reducing ARR compared to teriflunomide. | [8][9] |
Comparative Efficacy in Progressive Forms of Multiple Sclerosis
A significant area of investigation for BTK inhibitors is their potential to impact disease progression, a key unmet need in MS treatment.
| Drug | Trial | Phase | Patient Population | Primary Endpoint | Key Finding | Citation(s) |
| Tolebrutinib | HERCULES | III | Non-Relapsing Secondary Progressive MS (nrSPMS) | Time to 6-month Confirmed Disability Progression (CDP) | Delayed the time to 6-month CDP by 31% compared to placebo. | [4][10] |
| Fenebrutinib | FENtrepid | III | Primary Progressive MS (PPMS) | Time to 12-week Confirmed Disability Progression (CDP) vs. Ocrelizumab | Demonstrated non-inferiority to ocrelizumab in delaying the onset of CDP. | [6] |
Safety and Tolerability Profile
The safety profile of BTK inhibitors is a critical aspect of their clinical development, with a particular focus on liver enzyme elevations.
| Drug | Key Adverse Events | Citation(s) |
| Tolebrutinib | Liver enzyme elevations were observed in a small percentage of participants. | [3][4] |
| Fenebrutinib | Liver safety profile was reported to be consistent with previous studies. | |
| Evobrutinib | Overall safety and tolerability were consistent with Phase II results; however, serious side effects, notably high liver enzymes, were more frequent than in the comparator group. | [8] |
Experimental Protocols and Methodologies
The clinical trials for these BTK inhibitors generally follow a randomized, double-blind, active-controlled design. For instance, the Phase III trials for relapsing MS often use an active comparator like teriflunomide to establish superiority. In progressive forms of MS, both placebo-controlled and active-controlled (against a standard-of-care like ocrelizumab) designs have been employed.
Key assessments in these trials typically include:
-
Efficacy: Annualized Relapse Rate (ARR), time to Confirmed Disability Progression (CDP) measured by the Expanded Disability Status Scale (EDSS), and MRI endpoints (e.g., new or enlarging T2 lesions, gadolinium-enhancing T1 lesions).
-
Safety: Monitoring of adverse events, with a particular focus on liver function tests, and other laboratory parameters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway relevant to multiple sclerosis and a generalized workflow for a clinical trial of a BTK inhibitor in this disease.
References
- 1. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton tyrosine kinase inhibitors for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolebrutinib | MS Trust [mstrust.org.uk]
- 4. Press Release: Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 5. BTK Inhibitors in MS Treatment: Recent Clinical Trial Results and Key Takeaways - Rocky Mountain MS Center [mscenter.org]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. gene.com [gene.com]
- 8. msaustralia.org.au [msaustralia.org.au]
- 9. mssociety.org.uk [mssociety.org.uk]
- 10. neurologylive.com [neurologylive.com]
Efficacy of Midobrutinib in CLL Models: A Comparative Guide to Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for Chronic Lymphocytic Leukemia (CLL) has undergone a paradigm shift, moving from traditional chemoimmunotherapy to highly targeted agents. This guide provides a comparative analysis of the emerging Bruton's Tyrosine Kinase (BTK) inhibitor, Midobrutinib (BMS-986142), against the current standard-of-care therapies in preclinical CLL models. While direct comparative preclinical data for this compound in CLL is limited in the public domain, this document synthesizes available information on its mechanism and potency with established data for standard treatments to offer a forward-looking perspective.
Executive Summary
This compound is a potent and highly selective, reversible inhibitor of BTK. This contrasts with the first and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib (B611923), which are largely irreversible covalent inhibitors. The current standard-of-care for CLL also includes the BCL2 inhibitor venetoclax (B612062), often used in combination with anti-CD20 monoclonal antibodies. This guide will present available data on these therapies to benchmark the potential efficacy of this compound.
Data Presentation: Comparative Efficacy in CLL Models
Due to the limited availability of direct comparative studies of this compound in CLL models, the following tables summarize the efficacy of current standard-of-care BTK inhibitors and venetoclax. This data provides a benchmark against which the future preclinical and clinical data for this compound can be evaluated.
Table 1: In Vitro Efficacy of BTK Inhibitors in CLL Cell Lines
| Drug | Target | Mechanism | IC50 (BTK) | Cell Viability (CLL cells) | Apoptosis Induction |
| This compound (BMS-986142) | BTK | Reversible | 0.5 nM | Data not publicly available | Data not publicly available |
| Ibrutinib | BTK, TEC, EGFR, etc. | Irreversible Covalent | ~0.5 nM | Potent inhibition | Modest induction |
| Acalabrutinib | BTK | Irreversible Covalent | ~3 nM | Potent inhibition | Modest induction |
| Zanubrutinib | BTK | Irreversible Covalent | <1 nM | Potent inhibition | Modest induction |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various preclinical studies.
Table 2: In Vivo Efficacy of Standard-of-Care in CLL Xenograft Models
| Drug/Regimen | Model | Key Efficacy Readouts |
| Ibrutinib | Patient-Derived Xenograft (PDX) | Significant reduction in tumor burden, inhibition of proliferation. |
| Acalabrutinib | NSG Xenograft | Decreased tumor burden in spleen, inhibition of CLL cell proliferation.[1] |
| Zanubrutinib | PDX | High overall response rate in preclinical models. |
| Venetoclax + Obinutuzumab | PDX | Superior progression-free survival compared to chemoimmunotherapy.[2] |
Signaling Pathways and Mechanism of Action
Targeted therapies in CLL primarily disrupt the B-cell receptor (BCR) signaling pathway, crucial for CLL cell survival and proliferation, or induce apoptosis directly.
B-Cell Receptor (BCR) Signaling Pathway Inhibition
BTK is a critical kinase in the BCR signaling cascade. Its inhibition leads to decreased CLL cell proliferation and survival.
Caption: Inhibition of the BCR signaling pathway by BTK inhibitors.
Intrinsic Apoptosis Pathway Induction
Venetoclax inhibits BCL2, an anti-apoptotic protein, thereby restoring the cell's natural process of programmed cell death.
Caption: Venetoclax-mediated induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors in CLL.
In Vitro Cell Viability Assay
Objective: To determine the concentration-dependent effect of a test compound on the viability of CLL cells.
Methodology:
-
Cell Culture: Primary CLL cells from patient samples or CLL cell lines (e.g., MEC-1, MEC-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader, and the data is normalized to the vehicle control to calculate the percentage of viable cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a CLL xenograft mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.[1]
-
Cell Implantation: Human CLL cells (e.g., from a patient or a cell line) are injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing disease burden in peripheral blood, spleen, and bone marrow using flow cytometry for human CD19+ and CD5+ cells.
-
Compound Administration: Once tumors are established or disease is detectable, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes or disease burden in the treated group to the control group. Survival analysis may also be performed.
-
Pharmacodynamic Assessment: At the end of the study, tissues can be collected to assess target engagement and downstream signaling effects via methods like Western blotting or immunohistochemistry.
Caption: General experimental workflow for preclinical evaluation.
Discussion and Future Directions
The development of this compound as a highly selective, reversible BTK inhibitor represents a promising advancement in the targeted therapy of B-cell malignancies. Its high potency against BTK, with an IC50 of 0.5 nM, suggests a strong potential for efficacy in CLL. The reversibility of its binding may offer a different safety and resistance profile compared to the approved covalent BTK inhibitors.
However, a comprehensive understanding of this compound's efficacy in CLL models necessitates direct comparative studies against the current standards of care. Future preclinical research should focus on:
-
Head-to-head in vitro studies: Directly comparing the effects of this compound, ibrutinib, acalabrutinib, and zanubrutinib on the viability, proliferation, and apoptosis of a panel of CLL cell lines and primary patient samples.
-
In vivo comparative efficacy: Evaluating this compound in established CLL xenograft or transgenic mouse models alongside standard-of-care agents to compare tumor growth inhibition and overall survival.
-
Combination studies: Investigating the potential synergistic effects of this compound with venetoclax and other targeted agents to explore novel therapeutic strategies.
-
Resistance profiling: Characterizing the mechanisms of resistance to this compound and assessing its activity against CLL cells with known resistance mutations to covalent BTK inhibitors.
The data generated from these studies will be crucial in defining the clinical development path for this compound and its potential positioning in the evolving treatment landscape of CLL.
References
Benchmarking Midobrutinib Against Other Covalent BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. Covalent inhibitors of BTK have revolutionized the therapeutic landscape by forming a stable, irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition of its signaling pathway.[1] This guide provides a comparative overview of midobrutinib (TAS5315), a novel covalent BTK inhibitor, benchmarked against the established first- and second-generation covalent BTK inhibitors: ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923).
While ibrutinib, acalabrutinib, and zanubrutinib have been extensively studied and approved for various B-cell cancers, this compound has primarily been investigated in the context of autoimmune diseases, particularly rheumatoid arthritis.[2] This guide aims to consolidate the available preclinical and clinical data for this compound and present it alongside the profiles of other prominent covalent BTK inhibitors to offer a comparative perspective for research and drug development professionals.
Mechanism of Action: Covalent Inhibition of BTK
Covalent BTK inhibitors share a common mechanism of action. They are designed to target the Cys481 residue within the ATP-binding pocket of the BTK enzyme. The inhibitor typically contains a reactive group, such as an acrylamide (B121943) warhead, which forms a permanent covalent bond with the thiol group of the cysteine residue.[3] This irreversible binding effectively and durably inactivates the kinase, blocking downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.[4]
The B-cell receptor (BCR) signaling pathway, in which BTK plays a central role, is a critical driver of pathogenesis in many B-cell malignancies.[5] Upon BCR activation, a cascade of signaling events is initiated, leading to the activation of downstream effectors like PLCγ2, ERK, and NF-κB, which ultimately promote cell survival and proliferation.[5] By inhibiting BTK, these covalent inhibitors effectively shut down this pro-survival signaling.
Below is a diagram illustrating the BTK signaling pathway and the point of intervention for covalent BTK inhibitors.
Caption: BTK Signaling Pathway and Covalent Inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other covalent BTK inhibitors. It is important to note that direct head-to-head preclinical or clinical studies comparing this compound with ibrutinib, acalabrutinib, or zanubrutinib in the context of B-cell malignancies are not publicly available. The data for this compound is primarily from studies related to autoimmune diseases.
Table 1: In Vitro Potency Against BTK
| Inhibitor | IC50 (nM) for BTK | Assay Type | Reference |
| This compound (TAS5315) | 2.0 | Enzymatic Assay | [6] |
| Ibrutinib | 0.5 | Enzymatic Assay | [4] |
| Acalabrutinib | 3 | Enzymatic Assay | [5] |
| Zanubrutinib | <1 | Enzymatic Assay | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50% in a laboratory setting. Lower values indicate greater potency.
Table 2: Kinase Selectivity Profile (Off-Target Inhibition)
| Inhibitor | EGFR IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | Reference |
| This compound (TAS5315) | Data not available | Data not available | Data not available | |
| Ibrutinib | 7.8 | 5.0 | 78 | [8][9] |
| Acalabrutinib | >1000 | 2000 | 37-1000 | [8] |
| Zanubrutinib | >1000 | 60 | ~2 | [7][8] |
Selectivity is a crucial factor for BTK inhibitors, as off-target inhibition of other kinases like EGFR and ITK can lead to adverse effects. Higher IC50 values against off-target kinases indicate greater selectivity for BTK.[8][9]
Table 3: Preclinical and Clinical Observations
| Inhibitor | Key Preclinical Findings | Key Clinical Observations | Development Focus |
| This compound (TAS5315) | Suppressed B-cell receptor signaling in Ramos cells; Inhibited TNF-α and MIP-1α production in macrophages; Decreased bone resorption by osteoclasts.[10] | Phase I: Well-tolerated in healthy volunteers, with near-complete BTK occupancy at doses ≥2 mg.[2][11] Phase IIa (RA): Showed numerical improvement in ACR20 response vs. placebo, but the primary endpoint was not met.[2] | Autoimmune Diseases (Rheumatoid Arthritis) |
| Ibrutinib | Induced apoptosis and inhibited proliferation in various B-cell malignancy cell lines.[4] | Approved for various B-cell malignancies (CLL, MCL, WM). Associated with off-target side effects like atrial fibrillation and bleeding.[12] | B-cell Malignancies |
| Acalabrutinib | More selective for BTK than ibrutinib, with less off-target activity.[5] | Approved for CLL and MCL. Demonstrated a more favorable safety profile compared to ibrutinib, with lower rates of cardiovascular adverse events.[5] | B-cell Malignancies |
| Zanubrutinib | Greater selectivity for BTK compared to ibrutinib, with minimal inhibition of EGFR and ITK.[7] | Approved for various B-cell malignancies. Showed superior efficacy and a better safety profile compared to ibrutinib in head-to-head trials. | B-cell Malignancies |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BTK inhibitors are provided below.
BTK Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the in vitro potency of an inhibitor against the BTK enzyme.
Principle: This assay measures the ability of a compound to inhibit the kinase activity of recombinant BTK, which is typically quantified by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the BTK enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
Objective: To assess the inhibitory activity of a compound on BTK signaling within a cellular context.
Principle: This assay measures the inhibition of BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) in B-cells following stimulation of the B-cell receptor.
Materials:
-
B-cell line (e.g., Ramos cells)
-
Cell culture medium
-
Test inhibitor
-
BCR agonist (e.g., anti-IgM antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-BTK (Y223), anti-total BTK, and a loading control (e.g., anti-β-actin)
-
Western blot reagents and equipment
Procedure:
-
Culture B-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-BTK (Y223), total BTK, and a loading control.
-
Quantify the band intensities to determine the level of BTK phosphorylation relative to the total BTK and loading control.
-
Calculate the percent inhibition of BTK phosphorylation at each inhibitor concentration and determine the IC50 value.
In Vivo Xenograft Model for B-cell Lymphoma
Objective: To evaluate the in vivo efficacy of a BTK inhibitor in a preclinical model of B-cell malignancy.
Principle: This model involves the implantation of human B-cell lymphoma cells into immunocompromised mice, followed by treatment with the test compound to assess its effect on tumor growth.
Materials:
-
Human B-cell lymphoma cell line (e.g., TMD8) or patient-derived xenograft (PDX)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject B-cell lymphoma cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage daily).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Compare the tumor growth inhibition in the treatment group to the control group to evaluate the in vivo efficacy of the inhibitor.
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound (TAS5315) is a potent covalent inhibitor of BTK with demonstrated activity in preclinical models of inflammation and early clinical development in rheumatoid arthritis. While it shares the fundamental mechanism of irreversible BTK inhibition with established drugs like ibrutinib, acalabrutinib, and zanubrutinib, a direct comparison of its performance in the context of B-cell malignancies is currently lacking in the public domain.
The available data suggests that this compound effectively engages its target in vivo, as evidenced by high BTK occupancy rates at low doses. However, its kinase selectivity profile and efficacy in cancer-specific models remain to be fully elucidated and compared with second-generation inhibitors like acalabrutinib and zanubrutinib, which have set a high bar for both efficacy and safety in the treatment of B-cell cancers.
For researchers and drug development professionals, this compound represents an interesting molecule with a development path focused on autoimmune indications. Further studies are required to determine its potential in hematological malignancies and to benchmark its performance directly against the existing armamentarium of covalent BTK inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and safety of TAS5315, a Bruton tyrosine kinase inhibitor, in healthy volunteers: First‐in‐human, randomized, ascending‐dose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. Pharmacology and safety of TAS5315, a Bruton tyrosine kinase inhibitor, in healthy volunteers: First-in-human, randomized, ascending-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zanubrutinib may be poised to challenge ibrutinib for CLL | MDedge [mdedge.com]
- 11. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BTK Inhibitors' Effect on Cytokine Release: A Comparative Guide
This guide provides an objective comparison of the performance of various Bruton's tyrosine kinase (BTK) inhibitors in modulating cytokine release, supported by experimental data from independent studies. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of the available evidence.
Data Summary
The following table summarizes quantitative data on the effects of different BTK inhibitors on the release of key pro-inflammatory and anti-inflammatory cytokines.
| BTK Inhibitor | Target Cytokines | Cell Type | Stimulation | Key Findings | Reference |
| Ibrutinib | Pro-inflammatory cytokines | Peripheral Blood Mononuclear Cells (PBMCs) from CLL, WM, and cGVHD patients | In vivo (monotherapy) | Significant reductions in pro-inflammatory cytokines and chemoattractants.[1] | [1] |
| Ibrutinib | Not specified | Monocytes, Macrophages, Mast cells | FcεR- and FcγR-mediated stimulation | Suppressive effects on cytokine release.[2] | [2] |
| Acalabrutinib | Inflammatory markers | Patients with severe COVID-19 | In vivo (off-label use) | Normalization of inflammatory markers and decreased oxygen requirements.[2] | [2] |
| Zanubrutinib | Not specified | Not specified | Not specified | Higher selectivity compared to Ibrutinib, suggesting potentially different off-target effects on cytokine profiles.[3] | [3] |
| Fenebrutinib | Not specified | Not specified | In vitro kinase assays | Highly selective for BTK, inhibiting only 3 of 286 off-target kinases, suggesting a more targeted effect on cytokine signaling.[2] | [2] |
| Tirabrutinib | Not specified | Not specified | Not specified | Higher selectivity compared to Ibrutinib.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent validation and replication of findings.
In Vivo Analysis of Cytokine Levels in Patients
-
Objective: To determine the effect of BTK inhibitor monotherapy on circulating cytokine levels in patients with specific B-cell malignancies.
-
Methodology:
-
Patient Cohort: Serum samples were collected from patients with chronic lymphocytic leukemia (CLL), Waldenström's macroglobulinemia (WM), and chronic graft-versus-host disease (cGVHD) who were receiving Ibrutinib monotherapy.[1]
-
Sample Collection: Blood samples were collected at baseline (before initiation of therapy) and at specified time points during treatment.
-
Cytokine Measurement: Serum levels of a panel of pro-inflammatory cytokines and chemoattractants were quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Changes in cytokine concentrations from baseline were statistically analyzed to determine the effect of the BTK inhibitor.
-
In Vitro Cytokine Release Assays
-
Objective: To assess the direct effect of BTK inhibitors on cytokine release from specific immune cell types following stimulation.
-
Methodology:
-
Cell Isolation: Primary human monocytes, macrophages, or mast cells were isolated from peripheral blood or other relevant tissues.
-
Cell Culture: Isolated cells were cultured in appropriate media and conditions.
-
Inhibitor Treatment: Cells were pre-incubated with varying concentrations of the BTK inhibitor (e.g., Ibrutinib) or a vehicle control for a specified period.
-
Stimulation: Cells were then stimulated to induce cytokine release. Common stimuli include Fc receptor (FcR) cross-linking using immune complexes (for FcγR on monocytes/macrophages) or IgE and antigen (for FcεR on mast cells).[2]
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant was collected.
-
Cytokine Quantification: The concentrations of specific cytokines in the supernatant were measured using ELISA or other immunoassays.
-
Data Analysis: The inhibitory effect of the BTK inhibitor on cytokine release was determined by comparing the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for validation.
Caption: BTK signaling pathway and the point of intervention by BTK inhibitors.
Caption: A typical workflow for an in vitro cytokine release assay.
References
Comparative Preclinical Safety Profiles of BTK Inhibitors: A Focus on Midobrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profiles of Bruton's tyrosine kinase (BTK) inhibitors, with a primary focus on Midobrutinib in relation to other market-approved and investigational agents in its class, including the first-generation inhibitor ibrutinib (B1684441) and second-generation inhibitors acalabrutinib (B560132) and zanubrutinib. A thorough understanding of the preclinical safety and toxicology of these compounds is essential for anticipating potential clinical adverse events and for the continued development of safer and more effective BTK inhibitors.
While comprehensive preclinical safety data for this compound is not extensively available in the public domain, this guide synthesizes the known preclinical safety findings for comparator BTK inhibitors to provide a contextual framework. The data presented is collated from various public sources, including scientific literature and regulatory documents.
Executive Summary
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, demonstrated significant efficacy but is associated with off-target effects leading to adverse events such as bleeding, atrial fibrillation, and diarrhea.[1] Second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed to have greater selectivity for BTK, aiming for an improved safety profile.[2][3] Preclinical studies have been crucial in characterizing the toxicological profiles of these drugs before human trials.
This guide will delve into the available preclinical data for ibrutinib, acalabrutinib, and zanubrutinib, covering key areas of safety pharmacology, repeat-dose toxicity, genotoxicity, and reproductive toxicology. Due to the limited public information on this compound, a direct comparison is not possible at this time. However, by understanding the preclinical safety landscape of its predecessors, we can infer the expected focus of this compound's non-clinical safety evaluation.
Comparative Preclinical Toxicology Data
The following tables summarize key findings from preclinical toxicology studies of ibrutinib, acalabrutinib, and zanubrutinib. It is important to note that direct cross-study comparisons should be approached with caution due to differences in study design, animal species, and dosing regimens.
Table 1: Summary of Repeat-Dose Toxicology Findings in Preclinical Models
| Drug | Species | Duration | Key Findings & Target Organs | No-Observed-Adverse-Effect Level (NOAEL) |
| Ibrutinib | Rat, Dog | Up to 9 months | Generally well-tolerated at therapeutic doses in preclinical models.[1] Off-target effects observed, with potential for cardiovascular (e.g., cardiac fibrosis in animal models) and gastrointestinal toxicities at higher doses.[4] | Data not publicly available in detail. |
| Acalabrutinib | Dog | N/A | Generally well-tolerated. Most common adverse events were Grade 1 or 2 and included anorexia, weight loss, vomiting, diarrhea, and lethargy.[2] | Maximum tolerated dose not reached in the described study.[2] |
| Zanubrutinib | Rat | 26 weeks | No toxicologically significant changes at systemic exposures up to 26 times the human therapeutic dose.[5] | Not explicitly stated, but high multiples of human exposure were well-tolerated.[5] |
| Dog | 39 weeks | No toxicologically significant changes at systemic exposures up to 15 times the human therapeutic dose.[5] | Not explicitly stated, but high multiples of human exposure were well-tolerated.[5] | |
| This compound | N/A | N/A | Publicly available preclinical toxicology data is limited. | Not publicly available. |
Table 2: Summary of Genotoxicity and Reproductive Toxicology Findings
| Drug | Genotoxicity | Fertility and Embryo-Fetal Development |
| Ibrutinib | Not reported to be genotoxic. | Can cause embryo-fetal toxicity in animals. |
| Acalabrutinib | Not reported to be genotoxic. | Information not readily available in public preclinical reports. |
| Zanubrutinib | Not genotoxic.[5] | No abnormal findings in male and female rat fertility studies. No fetal lethality or teratogenicity in rats or rabbits at high systemic exposures, with the exception of a low incidence of cardiac malformations in rat fetuses and ophthalmic lesions in pups at high doses.[5] |
| This compound | Publicly available data is limited. | Publicly available data is limited. |
Off-Target Kinase Profiling
A key differentiator among BTK inhibitors is their selectivity. Off-target inhibition of other kinases can lead to unintended side effects.
Table 3: Comparative Off-Target Kinase Inhibition
| Drug | Key Off-Targets | Associated Potential Clinical Adverse Events |
| Ibrutinib | EGFR, TEC, ITK, SRC family kinases | Diarrhea, rash, increased risk of bleeding, cardiotoxicity.[4] |
| Acalabrutinib | More selective than ibrutinib, with minimal inhibition of EGFR, TEC, and ITK at therapeutic concentrations. | Lower incidence of diarrhea and rash compared to ibrutinib. Headache is a common side effect.[6] |
| Zanubrutinib | High selectivity for BTK with minimal inhibition of EGFR and other kinases compared to ibrutinib. | Lower rates of atrial fibrillation and other cardiovascular events compared to ibrutinib. |
| This compound | Publicly available kinome profiling data is limited. | Expected to have a favorable selectivity profile as a next-generation inhibitor. |
Experimental Protocols
Detailed experimental protocols for specific preclinical studies are often proprietary. However, the general methodologies follow established international guidelines, such as those from the International Council for Harmonisation (ICH).
General Protocol for a Repeat-Dose Toxicity Study in Rodents
A typical repeat-dose toxicity study for a kinase inhibitor would follow a protocol similar to this:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Groups: At least three dose groups (low, mid, and high dose) and a vehicle control group.
-
Administration: The drug is administered orally (gavage) once or twice daily for a specified duration (e.g., 28 days or 3 months), consistent with the intended clinical route and schedule.[7]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.
In Vitro Kinase Selectivity Assay
Kinase selectivity is typically assessed using a panel of recombinant kinases.
-
Assay Format: Biochemical assays are used to measure the enzymatic activity of each kinase in the presence of the test compound.
-
Compound Concentration: The inhibitor is tested across a range of concentrations to determine the IC50 (the concentration at which 50% of the kinase activity is inhibited).
-
Detection Method: Kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate (B84403) into a substrate) or fluorescence-based assays.
-
Data Analysis: The IC50 values for the target kinase (BTK) and a wide range of off-target kinases are determined to generate a selectivity profile.
Visualizing Key Concepts
To aid in the understanding of the underlying biology and experimental processes, the following diagrams are provided.
Simplified BTK Signaling Pathway and the Point of Intervention for BTK Inhibitors.
General Workflow for Preclinical Toxicology Evaluation of a Kinase Inhibitor.
Conclusion
The preclinical safety evaluation of BTK inhibitors has evolved with the development of second-generation agents. While ibrutinib paved the way, its off-target effects prompted the design of more selective inhibitors like acalabrutinib and zanubrutinib, which have demonstrated more favorable preclinical safety profiles.[2][3] For this compound, as a newer BTK inhibitor, it is anticipated that its preclinical development program would have rigorously followed international guidelines, such as ICH S9, to characterize its safety profile.[8] This would include a comprehensive assessment of its on-target and off-target activities, as well as its potential for toxicity in various organ systems.
The lack of publicly available, detailed preclinical toxicology data for this compound currently precludes a direct and quantitative comparison with other BTK inhibitors. Researchers and drug development professionals should remain vigilant for the future publication or presentation of such data to fully understand the preclinical safety profile of this compound and its potential advantages. The information provided in this guide on the comparator agents serves as a valuable benchmark for interpreting any forthcoming data on this compound.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. youtube.com [youtube.com]
- 8. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Midobrutinib: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational Bruton's tyrosine kinase (BTK) inhibitor, midobrutinib, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.
In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for pharmaceutical waste management and incorporates safety considerations from analogous BTK inhibitors. Researchers must always prioritize consulting the specific SDS for any chemical upon its availability.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, like other potent pharmaceutical compounds, is to prevent its release into the environment and to minimize exposure to personnel. Unused or waste this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol for this compound
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any absorbent materials used for spill cleanup. This waste should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions or solvents used in experiments. This waste should be stored in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include an indication of the major components and their approximate concentrations if in a solution.
-
The date of waste accumulation should also be clearly marked on the label.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used for liquid waste containers to prevent spills.
-
-
Disposal Procedure:
-
This compound waste must be disposed of through an approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3][4]
-
Decontamination of Glassware and Equipment
-
Reusable Glassware: Reusable glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent that is known to dissolve this compound. Collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Equipment: Surfaces and equipment contaminated with this compound should be wiped down with a suitable solvent and absorbent material. The cleaning materials should be disposed of as solid hazardous waste.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity and your laboratory supervisor.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
For small spills, use an appropriate absorbent material to contain and clean up the spill.
-
For large spills, contact your institution's EHS office immediately.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided here is based on general laboratory safety principles and data from similar compounds. A specific Safety Data Sheet for this compound must be consulted when available and will supersede the guidance in this document. Always adhere to your institution's specific policies and procedures for hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
